3-Bromoperylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMCEWKAPSTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473295 | |
| Record name | 3-bromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-68-3 | |
| Record name | 3-bromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoperylene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Bromoperylene, a key building block in the development of advanced organic materials. The information is curated for professionals in research, chemical sciences, and drug development, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Identification
This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a perylene core substituted with a single bromine atom at the 3-position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 23683-68-3[1][2] |
| Molecular Formula | C₂₀H₁₁Br[1][2] |
| Molecular Weight | 331.21 g/mol [2] |
| Canonical SMILES | C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br[1] |
| InChI Key | GPBMCEWKAPSTOU-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 245-246 °C | [4] |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in dichloromethane; used in chromatography with dichloromethane/hexane mixtures.[6] Further quantitative data is not readily available. | [6] |
| Storage | Store at room temperature in a dry, sealed container.[2] | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of perylene using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis from Perylene
This protocol is adapted from established literature procedures.[6]
Materials:
-
Perylene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve perylene (1.0 eq.) in dichloromethane.
-
Slowly add a solution of N-bromosuccinimide (1.1 eq.) in dichloromethane to the perylene solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow crystalline solid.
References
- 1. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and photophysical properties of 3-Bromoperylene (CAS No: 23683-68-3), a key intermediate and fluorescent scaffold in the fields of organic electronics, materials science, and biomedical research. This document collates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and application, designed to be a vital resource for researchers and developers.
Core Physical and Chemical Properties
This compound is a solid aromatic hydrocarbon distinguished by its perylene core, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and unique optoelectronic properties. The introduction of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, particularly for palladium-catalyzed cross-coupling reactions, without significantly quenching the inherent fluorescence of the perylene moiety.[1]
Tabulated Physical Data
The fundamental physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₁Br | [1][2][3] |
| Molecular Weight | 331.21 g/mol | [1][2][3] |
| Physical Form | Solid | [3][4] |
| Melting Point | 245-246 °C | [3][4] |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [1][3][4] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 261.6 ± 15.9 °C | [1] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [1] |
| Index of Refraction | 1.890 | [1] |
| LogP (calculated) | 6.4 - 7.17 | [1][2] |
| Exact Mass | 330.00441 Da | [1][2] |
| Purity (typical) | ≥90% | [3][4] |
| Storage Temperature | Room Temperature | [3][4] |
Spectroscopic and Photophysical Properties
The extended π-conjugated system of the perylene core governs the spectroscopic properties of this compound, making it a highly fluorescent compound.
UV-Visible Absorption and Fluorescence Emission
The introduction of a halogen atom, such as bromine, onto an aromatic ring typically results in a bathochromic (red) shift of the absorption and emission spectra due to the "heavy atom effect" and electronic perturbations. Therefore, the λmax and λem for this compound are expected to be at slightly longer wavelengths compared to unsubstituted perylene. The exact shift is dependent on the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a critical tool for confirming the structure of this compound. Due to the complex, fused-ring system, the aromatic region of the spectrum displays a series of multiplets.
¹H-NMR (400MHz, CDCl₃) δ: 8.28-8.17 (m, 3H), 8.14-8.09 (m, 1H), 8.04-7.98 (m, 1H), 7.80-7.78 (m, 1H), 7.72-7.68 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.51-7.46 (m, 2H).
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
ESI-MS (C₂₀H₁₁Br):
-
Calculated: 330.00 Da
-
Measured: 331.9 [M+H]⁺
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a glass capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (245°C).
-
Measurement: The heating rate is then reduced to ~2°C per minute.
-
Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded as the melting point range. For a pure compound, this range should be narrow.
UV-Visible Absorption Spectroscopy
-
Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) in a volumetric flask. A dilute working solution (typically in the micromolar range) is prepared from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a solvent blank (the pure solvent used for the sample).
-
Measurement: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm for perylene derivatives).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Fluorescence Spectroscopy
-
Solution Preparation: A very dilute solution (often nanomolar to low micromolar concentration) of this compound is prepared in a spectroscopic grade, non-quenching solvent.
-
Spectrofluorometer Setup: The spectrofluorometer is configured by setting the excitation wavelength, which is typically the λmax determined from the UV-Vis absorption spectrum.
-
Measurement: The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength (e.g., 450-700 nm).
-
Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined from the emission spectrum. The difference between the excitation maximum and the emission maximum is the Stokes shift.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the molecular structure.
Synthesis and Application Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Synthesis of this compound
The synthesis typically involves the electrophilic bromination of perylene using a brominating agent like N-Bromosuccinimide (NBS).
Palladium-Catalyzed Suzuki Cross-Coupling
This compound is an excellent substrate for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce new functional groups onto the perylene core.
References
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 5. Absorption [Perylene] | AAT Bioquest [aatbio.com]
3-Bromoperylene (CAS No. 23683-68-3): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromoperylene, a key intermediate in the synthesis of advanced materials for organic electronics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and discusses its applications, primarily in the field of materials science. While the perylene core is of interest in various research areas, it is important to note that extensive literature searches have revealed no significant data on the biological activity, cytotoxicity, or application of this compound in drug development or associated signaling pathways.
Core Properties and Specifications
This compound is a solid, yellow crystalline compound.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23683-68-3 | [1][2] |
| Molecular Formula | C₂₀H₁₁Br | [1][2] |
| Molecular Weight | 331.21 g/mol | [1] |
| Appearance | Yellow Crystalline Solid | [1] |
| Melting Point | 245-246 °C | [2] |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥90% | [2][3] |
| InChI Key | GPBMCEWKAPSTOU-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference(s) |
| ¹H-NMR (400MHz, CDCl₃) δ (ppm) | 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H) | [1] |
| ESI-MS (C₂₀H₁₁Br) | Calculated: 330.00; Measured: 331.9 [M+H]⁺ | [1] |
Synthesis and Reactivity
This compound is most commonly synthesized via the electrophilic bromination of perylene using N-bromosuccinimide (NBS). This reaction provides a straightforward method to introduce a bromine atom onto the perylene core, which can then serve as a handle for further functionalization through cross-coupling reactions.
Experimental Protocol: Synthesis of this compound from Perylene
This protocol is adapted from established literature procedures.[1]
Materials:
-
Perylene (3.0 g, 11 mmol)
-
N-bromosuccinimide (NBS) (2.11 g, 12 mmol, 1.1 eq.)
-
Dichloromethane (CH₂Cl₂) (700 mL)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane in a suitable reaction flask. Stir the solution for 5 minutes until the perylene is completely dissolved.
-
Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, purify the reaction mixture by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to remove unreacted NBS and other impurities.
-
Collect the fractions containing the desired product.
-
Concentrate the collected fractions under reduced pressure to yield this compound as a yellow crystalline solid. The typical reported yield is around 90%.[1]
-
Confirm the structure of the product using ¹H-NMR and ESI-MS.[1]
References
- 1. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 3-Bromoperylene (NMR, UV-Vis, Fluorescence)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromoperylene, a key intermediate in the synthesis of functional dyes and materials. The document focuses on its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopic data, offering a valuable resource for the characterization and application of this compound.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. It is important to note that while UV-Vis and Fluorescence data are available, detailed and publicly accessible ¹H and ¹³C NMR spectra with full assignments are not readily found in the literature. The data presented herein is a compilation of the best available information.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
Definitive, high-resolution ¹H and ¹³C NMR spectra with complete assignments for this compound are not widely available in peer-reviewed literature or public spectral databases. Researchers synthesizing or using this compound are advised to acquire their own NMR data for full characterization. The expected aromatic proton signals would appear in the range of 7.5-8.5 ppm, with complex splitting patterns characteristic of the perylene core. The carbon signals would be expected in the aromatic region of the ¹³C NMR spectrum (typically 120-140 ppm).
Table 2: UV-Vis Absorption and Fluorescence Emission Data for this compound in Toluene
| Parameter | Wavelength (nm) | Source |
| UV-Vis Absorption (λ_max) | ~440, ~465 | Estimated from graphical data |
| Fluorescence Emission (λ_em) | ~475, ~505 | Estimated from graphical data |
Note: The UV-Vis and fluorescence data are estimated from the normalized spectra of bromoperylene precursors presented in a research publication. The spectra exhibit the characteristic vibronic structure of the perylene chromophore.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of polycyclic aromatic hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, or C₂D₂Cl₄). The choice of solvent may depend on the solubility of the sample and the desired temperature for the experiment.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., toluene, dichloromethane, or THF) of a known concentration (e.g., 1 x 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The absorbance values should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
Measurement Protocol:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each diluted solution from approximately 300 to 600 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) of this compound.
Instrumentation: A spectrofluorometer.
Sample Preparation:
-
Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Measurement Protocol:
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., ~440 nm).
-
Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 700 nm.
-
Identify the wavelengths of maximum fluorescence emission (λ_em).
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: A flowchart illustrating the key steps in the spectroscopic analysis of this compound.
A Technical Guide to the Electrophilic Bromination of Perylene for the Synthesis of 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-Bromoperylene via the electrophilic bromination of perylene. The document details the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and characterization results.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and electronics due to their unique photophysical and electronic properties. The functionalization of the perylene core is crucial for tuning these properties and for the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
The selective introduction of a bromine atom onto the perylene skeleton, specifically at the 3-position, yields this compound. This compound serves as a versatile building block for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex perylene-based architectures. This guide focuses on a reliable and efficient method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.
Reaction Scheme
The electrophilic bromination of perylene to yield this compound proceeds as follows:
The reaction is typically carried out in a chlorinated solvent at room temperature. The use of NBS provides a mild and selective method for the monobromination of the perylene core.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.[1]
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Perylene | C₂₀H₁₂ | 252.31 | 3.0 g | 11 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.11 g | 12 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 700 mL | - | - |
| Dichloromethane (for chromatography) | CH₂Cl₂ | 84.93 | As needed | - | - |
| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
3.2. Reaction Procedure
-
Dissolution: Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane in a suitable reaction flask. Stir the mixture for 5 minutes until the perylene is completely dissolved.[1]
-
Addition of NBS: Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide to the perylene solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature overnight.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
3.3. Work-up and Purification
-
Purification: Upon completion of the reaction, the reaction mixture is purified by silica gel column chromatography.[1]
-
Chromatography Conditions: A mixture of dichloromethane and hexane in a 1:1 (v/v) ratio is used as the eluent to separate the product from unreacted N-bromosuccinimide and other byproducts.[1]
-
Isolation: Collect the fractions containing the desired product and concentrate the solvent under reduced pressure to obtain this compound as a yellow crystalline solid.[1]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
4.1. Spectroscopic Data
| Technique | Data |
| ¹H-NMR (400MHz, CDCl₃) | δ: 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H)[1] |
| ESI-MS (C₂₀H₁₁Br) | Calculated: 330.00; Measured: 331.9 [M+H]⁺[1] |
4.2. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₁Br[2][3][4] |
| Molecular Weight | 331.21 g/mol [2][3] |
| CAS Number | 23683-68-3[1][2][3][4] |
| Appearance | Yellow crystalline solid[1] |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Perylene: Handle with care as polycyclic aromatic hydrocarbons may be carcinogenic.
-
N-Bromosuccinimide: NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
General: Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
The electrophilic bromination of perylene using N-bromosuccinimide in dichloromethane provides a straightforward and effective method for the synthesis of this compound. The protocol detailed in this guide, including the purification by column chromatography, allows for the isolation of the desired product in good purity. The characterization data provided serves as a reference for confirming the identity and quality of the synthesized compound. This compound is a valuable intermediate for the development of advanced organic materials, and this guide provides the necessary information for its successful synthesis in a research setting.
References
A Technical Guide to the Molecular Orbital Energy Levels of 3-Bromoperylene: Theoretical Foundations and Practical Determination
For Researchers, Scientists, and Drug Development Professionals
The Significance of Frontier Molecular Orbitals in Aromatic Systems
In molecular orbital (MO) theory, the combination of atomic orbitals leads to the formation of molecular orbitals, which describe the distribution of electrons within a molecule.[1][2] The HOMO and LUMO, often referred to as the frontier orbitals, are of particular interest as they govern the molecule's reactivity and electronic properties.[3]
-
HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate an electron and its ionization potential. Molecules with high-energy HOMOs are generally better electron donors.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept an electron and its electron affinity.[4] Molecules with low-energy LUMOs are effective electron acceptors.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.[3] A smaller gap often correlates with easier electronic excitation and absorption of longer wavelength light.
For a polycyclic aromatic hydrocarbon like 3-Bromoperylene, the extended π-conjugated system results in a series of closely spaced π molecular orbitals. The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the energy levels of the frontier orbitals compared to the parent perylene molecule, thereby modulating its chemical and physical properties.
Quantitative Data Summary
As of the latest literature review, specific experimental or computational values for the HOMO and LUMO energy levels of this compound have not been published. The following table is provided as a template for researchers to populate once experimental or computational data is acquired.
| Parameter | This compound | Perylene (for comparison) |
| HOMO Energy (eV) | Data not available | -5.40 eV (typical) |
| LUMO Energy (eV) | Data not available | -2.95 eV (typical) |
| HOMO-LUMO Gap (eV) | Data not available | 2.45 eV (typical) |
| Methodology | e.g., Cyclic Voltammetry, DFT | e.g., Cyclic Voltammetry, DFT |
| Reference | - | - |
Experimental Determination of Orbital Energy Levels
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule and to estimate the energies of its frontier molecular orbitals.
Detailed Experimental Protocol for Cyclic Voltammetry
This protocol is a generalized procedure for perylene derivatives and can be adapted for this compound.
Objective: To determine the oxidation and reduction potentials of this compound to calculate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile, or a mixture)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
This compound sample
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Preparation of the Analyte Solution: Dissolve a small, known concentration of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water and the solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan for both oxidation and reduction events. For perylene derivatives, a range of -2.0 V to +2.0 V vs. Ag/AgCl is a typical starting point.
-
Perform a cyclic voltammogram by sweeping the potential from a starting value to a vertex potential and then back. A typical scan rate is 100 mV/s.
-
Record the resulting current-potential curve (voltammogram). The peak potentials correspond to the oxidation and reduction events.
-
-
Internal Calibration: After obtaining the voltammogram of this compound, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of this compound. These are the potentials where the current begins to deviate from the baseline.
-
Determine the half-wave potential of the ferrocene peak (E₁/₂(Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[5]:
-
HOMO (eV) = - [Eox - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [Ered - E₁/₂(Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)
-
-
Computational Determination of Orbital Energy Levels
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict molecular orbital energies.
Computational Methodology Overview
Objective: To calculate the ground-state electronic structure of this compound and obtain its HOMO and LUMO energy levels.
Software: Gaussian, GAMESS, ORCA, or other quantum chemistry packages.[6]
Procedure:
-
Structure Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP, paired with a suitable basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.
-
The choice of functional and basis set is crucial for accuracy. For molecules of this type, a functional like B3LYP or M06-2X is often used. A basis set such as 6-31G(d,p) or a larger one like cc-pVTZ provides a good balance of accuracy and computational cost.[6]
-
-
Data Extraction:
-
From the output file of the calculation, extract the energies of the HOMO and LUMO.
-
Visualizations
The following diagrams illustrate the workflow for determining the molecular orbital energy levels of this compound.
Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Caption: Relationship between electrochemical potentials and frontier orbital energies.
References
- 1. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. Boron–dibenzopyrromethene-based organic dyes for application in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Ryuhei Nishiyabu [kubolab.fpark.tmu.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 3-Bromoperylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Bromoperylene in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this guide furnishes qualitative solubility information and detailed solubility data for its parent compound, perylene. This information serves as a valuable proxy for understanding the solubility characteristics of this compound. Furthermore, this document outlines detailed experimental protocols for determining the solubility of organic compounds, empowering researchers to generate precise data for their specific applications.
Understanding the Solubility of Perylene and its Derivatives
Perylene and its derivatives, including this compound, are polycyclic aromatic hydrocarbons (PAHs). Their planar and aromatic nature governs their solubility, which is generally low in polar solvents and higher in nonpolar and aromatic organic solvents. The introduction of a bromine atom in the 3-position is not expected to dramatically alter this general solubility trend, though it will slightly increase the molecule's polarity and polarizability, potentially influencing its interactions with different solvents.
One computational study predicts a very low solubility for this compound, on the order of 0.0000355 mg/mL, though the solvent is not specified.[1] Qualitative information from synthesis procedures indicates that perylene is soluble in dichloromethane.
Quantitative and Qualitative Solubility Data
Given the limited direct data for this compound, the following tables summarize the available qualitative information for this compound and quantitative and qualitative solubility data for the parent compound, perylene, in a variety of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dichloromethane | Soluble (during synthesis) | Inferred from synthetic procedures |
Table 2: Solubility of Perylene (CAS: 198-55-0)
| Solvent | Solubility | Temperature (°C) | Source |
| Acetone | Slightly Soluble | Not Specified | [2] |
| Benzene | Moderately Soluble | Not Specified | [2] |
| Carbon Disulfide | Freely Soluble | Not Specified | [2] |
| Chloroform | Freely Soluble | Not Specified | [2] |
| Ether | Slightly Soluble | Not Specified | [2] |
| Ethanol | Slightly Soluble | Not Specified | [2] |
| Petroleum Ether | Very Sparingly Soluble | Not Specified | [2] |
| Toluene | Soluble | Not Specified | [3] |
| Water | 4 x 10⁻⁷ g/L | 25 | [2] |
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise solubility data for this compound in their solvents of interest, two common and reliable experimental protocols are detailed below: the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
After equilibration, allow the solution to stand undisturbed at the same constant temperature for several hours to allow undissolved solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected
-
UV-Vis Spectroscopic Method for Solubility Determination
This method is suitable for compounds that have a distinct chromophore and follows Beer-Lambert's law.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The slope of the line will be the molar absorptivity (ε).
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound.
-
-
Sample Collection and Dilution:
-
Withdraw a small, known volume of the clear, filtered supernatant.
-
Dilute the collected supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for determining the solubility of a solid organic compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a foundational understanding of its likely solubility behavior based on the properties of its parent compound, perylene. The detailed experimental protocols provided herein offer a clear pathway for researchers to determine the precise solubility of this compound in their chosen organic solvents, a critical step for advancing research and development in areas such as organic electronics and drug development.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known physical properties and expected thermal behavior of 3-Bromoperylene. It is important to note that specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound were not found in a comprehensive search of publicly available scientific literature. Therefore, this guide also provides detailed, generalized experimental protocols for determining such properties and a logical workflow for thermal stability analysis, alongside a comparative discussion based on related compounds.
Introduction to this compound
Perylene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in the fields of materials science, organic electronics, and pharmaceutical sciences due to their unique photophysical and electronic properties. This compound is a halogenated derivative of perylene, and the introduction of a bromine atom can influence its molecular packing, electronic properties, and thermal stability. Understanding the thermal behavior of this compound is crucial for its application in high-temperature processes, for assessing its environmental persistence, and for ensuring its stability during storage and formulation in drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁Br | [1][2] |
| Molecular Weight | 331.21 g/mol | [1][2] |
| Melting Point | 245-246 °C | |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | |
| Appearance | Solid |
Expected Thermal Stability and Decomposition Profile
Based on the high melting and boiling points, this compound is expected to be a thermally stable compound. Polycyclic aromatic hydrocarbons, in general, exhibit high thermal stability due to their extensive π-conjugated systems.[3][4][5] The decomposition of such molecules typically occurs at elevated temperatures and can be influenced by the presence of substituents and the atmosphere (inert or oxidative).
The C-Br bond is generally the most likely point of initial thermal decomposition. The pyrolysis of brominated aromatic compounds often proceeds via the cleavage of the C-Br bond, which can lead to the formation of radical species and subsequent recombination or further fragmentation reactions.[6][7] In an inert atmosphere, the decomposition of this compound would likely involve the loss of a bromine radical, followed by reactions of the resulting perylene radical. In an oxidative atmosphere, the decomposition would be more complex, involving oxidation of the aromatic core.
For comparison, certain perylene bisimide derivatives have been shown to possess high thermal stability, with decomposition temperatures exceeding 400 °C.[8] While the chemical structure is different, this suggests that the perylene core is inherently stable at high temperatures.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition profile of this compound, the following experimental methods would be employed.
4.1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10]
-
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to study thermo-oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of the most significant decomposition events.
4.2. Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13]
-
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: A common procedure involves a heat-cool-heat cycle. For example, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), then cooled back to ambient temperature at the same rate, and finally reheated.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. The melting point is typically taken as the peak temperature of the melting endotherm.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal decomposition of this compound is currently limited in the accessible literature, its physicochemical properties and the known behavior of related polycyclic aromatic hydrocarbons suggest that it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to determine its precise thermal stability and decomposition characteristics. Such data is essential for the informed application of this compound in various scientific and industrial fields. Further experimental investigation is warranted to fully characterize the thermal behavior of this compound.
References
- 1. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. rroij.com [rroij.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Purity Specifications for Commercial 3-Bromoperylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for commercial 3-Bromoperylene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document outlines typical purity levels, potential impurities, and the analytical methodologies used for their characterization. The information presented here is intended to assist researchers and quality control professionals in specifying and verifying the quality of this compound for their applications.
Commercial Purity Specifications
Commercial grades of this compound are typically available in purities ranging from 90% to over 98%. The required purity level is dictated by the sensitivity of the subsequent application. For instance, applications in organic electronics often demand the highest purity to ensure optimal material performance, while use as a chemical intermediate in multi-step syntheses might tolerate lower purity grades.
Below is a summary of typical purity specifications offered by various chemical suppliers. It is important to note that batch-to-batch variability can exist, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA).
| Supplier Type | Typical Purity Range (%) | Common Formulation | Notes |
| Research Chemical Suppliers | 90 - 95 | Crystalline Powder | Suitable for general research and development purposes. |
| Specialty Chemical Suppliers | > 95 - 98 | Crystalline Powder | Higher purity grade, often used in more sensitive applications like organic semiconductor research. |
| Custom Synthesis | > 98 | Crystalline Powder | Highest purity available, synthesized and purified to meet specific customer requirements. |
Potential Impurities in Commercial this compound
The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common method for the synthesis of this compound is the direct bromination of perylene. This process can lead to several process-related impurities.
Common Impurities:
-
Unreacted Perylene: The starting material for the synthesis. Its presence indicates an incomplete reaction.
-
Dibromoperylene Isomers: Over-bromination can lead to the formation of various dibromoperylene isomers (e.g., 3,9-dibromoperylene, 3,10-dibromoperylene). These can be challenging to separate from the desired product due to their similar chemical properties.
-
Other Polycyclic Aromatic Hydrocarbons (PAHs): Impurities present in the starting perylene material may carry through the synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, hexane) may be present in the final product.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically used to separate the main component from its non-polar impurities.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm and 430 nm (Perylene chromophore has strong absorbance at these wavelengths) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | A solution of this compound in a suitable solvent like tetrahydrofuran (THF) or dichloromethane at a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, particularly residual solvents and smaller molecular weight byproducts.
Typical GC-MS Method Parameters:
| Parameter | Condition |
| Column | A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 amu. |
| Sample Preparation | A dilute solution of this compound in a volatile solvent like dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for the identification of structurally related impurities. The aromatic region of the ¹H NMR spectrum is particularly informative for identifying and quantifying isomeric impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
The complex, coupled aromatic protons of this compound typically appear in the range of 7.4 to 8.3 ppm. The exact chemical shifts and coupling constants can be used to confirm the substitution pattern.
Purification of this compound
For applications requiring higher purity than what is commercially available, further purification may be necessary.
Column Chromatography
A common laboratory-scale purification method is column chromatography over silica gel. A solvent system of increasing polarity, such as a hexane/dichloromethane gradient, can effectively separate this compound from less polar impurities like perylene and more polar impurities like dibromoperylene isomers.
Recrystallization
Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, can be an effective final purification step to obtain highly crystalline, pure this compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A typical analytical workflow for the quality control of this compound.
Caption: A decision tree for the quality control of incoming this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromoperylene. This reaction is a powerful tool for the synthesis of 3-arylperylene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and electronic properties.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide. In the context of perylene chemistry, this reaction allows for the direct arylation of the perylene core at the 3-position, providing access to a wide range of novel derivatives with tailored electronic and photophysical properties. The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in publicly available literature, data from analogous systems, such as the coupling of brominated perylene bisimides, can provide valuable insights into expected yields under various conditions. The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of a related brominated perylene derivative with phenylboronic acid, which can be used as a starting point for the optimization of reactions with this compound.[1]
Table 1: Representative Conditions for Suzuki Coupling of Brominated Perylenes with Phenylboronic Acid [1]
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | No desired product |
| 2 | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | DME | 85 | 24 | No desired product |
| 3 | Pd(PPh₃)₄ (10) | NaHCO₃ (2.0) | Toluene/H₂O | 90 | 48 | Low |
| 4 | Pd(PPh₃)₄ (10) | KF (2.0) + Ag₂O (1.0) | THF | 65 | 12 | Moderate |
| 5 | Pd(PPh₃)₄ (10) | CsF (2.0) + Ag₂O (1.0) | THF | 65 | 12 | Good |
Note: Yields are qualitative indicators based on reactions with a tetrabrominated perylene bisimide and should be considered as a guide for optimization with this compound.
Experimental Protocols
The following are detailed methodologies for performing Suzuki coupling reactions with this compound. These protocols are based on general procedures for Suzuki-Miyaura couplings of aryl bromides and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylperylene.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., a pre-catalyst like XPhos Pd G2, 0.025 eq. and XPhos ligand, 0.05 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).[2]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Heck Coupling of 3-Bromoperylene
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a fundamental transformation in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This powerful methodology has seen extensive application in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[3][4] This document provides detailed application notes and a representative protocol for the Heck coupling of 3-Bromoperylene with various alkenes. Perylene and its derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable building blocks for organic electronics and fluorescent probes. The introduction of a vinyl group at the 3-position of the perylene core via the Heck reaction allows for further functionalization and the synthesis of novel materials.
The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst. This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the desired 3-vinylperylene product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[5] A base is required to neutralize the hydrogen halide formed during the reaction.[1][6]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with representative alkenes. These values are based on general protocols for Heck reactions of aryl bromides and serve as a starting point for optimization.[4][7]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMAc | 120 | 18 | 80-90 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 70-80 |
| 4 | 1-Octene | Pd(dba)₂ (2) | Xantphos (3) | Cy₂NMe | Toluene | 100 | 36 | 60-70 |
Experimental Protocols
General Procedure for the Heck Coupling of this compound with Styrene:
This protocol describes a general procedure for the Heck reaction of this compound with styrene as a representative alkene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF (10 mL), styrene (1.2 mmol), and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-vinylperylene.
Mandatory Visualization
Caption: Experimental workflow for the Heck coupling of this compound.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Bromoperylene Derivatives for High-Performance Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photoluminescence quantum yields, high thermal and photochemical stability, and strong absorption in the visible light spectrum. These properties make them highly attractive materials for a range of optoelectronic applications, most notably as emitters in Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the perylene core allows for the fine-tuning of its electronic and optical properties, enabling the development of efficient and color-pure OLEDs.
3-Bromoperylene serves as a versatile building block for the synthesis of a wide array of perylene derivatives. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic strategies allow for the introduction of various aryl and amino moieties, respectively, enabling the modulation of the resulting molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission color, and charge transport characteristics. This application note provides detailed protocols for the synthesis of this compound derivatives and their subsequent integration into OLED devices.
Synthetic Pathways
The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for attaching aryl or heteroaryl groups to the perylene core. This is achieved by reacting this compound with an appropriate organoboron compound, typically a boronic acid or a boronic acid pinacol ester, in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines onto the perylene scaffold. This reaction is particularly useful for synthesizing hole-transporting materials or for tuning the emission properties through the introduction of electron-donating amino groups.
Figure 1: General synthetic routes for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(9H-carbazol-9-yl)perylene via Suzuki-Miyaura Coupling
This protocol details the synthesis of a carbazole-substituted perylene derivative, a class of materials known for their excellent hole-transporting properties and high thermal stability.
Materials:
-
This compound
-
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic acid pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.0 mmol), carbazole boronic acid pinacol ester (1.2 g, 3.6 mmol), and potassium carbonate (1.24 g, 9.0 mmol).
-
Add Pd(dppf)Cl₂ (0.11 g, 0.15 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add a degassed solvent mixture of toluene (30 mL), ethanol (15 mL), and water (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield 3-(9H-carbazol-9-yl)perylene as a yellow solid.
Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a multi-layer OLED device using a solution-processing (spin-coating) method.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized 3-(9H-carbazol-9-yl)perylene (as the emissive layer material)
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) (as the electron transport layer material)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (for dissolving the emitter)
-
Deionized water, isopropanol, acetone
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.
-
Anneal the substrates at 120 °C for 15 minutes on a hotplate inside the glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized 3-(9H-carbazol-9-yl)perylene in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80 °C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber connected to the glovebox.
-
Deposit a 30 nm thick layer of TPBi as the electron transport layer.
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode. The deposition rate should be controlled at ~0.1-0.2 nm/s for the organic and LiF layers and ~1-2 nm/s for the Al layer.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and cathode from moisture and oxygen.
-
Figure 3: Workflow for solution-processed OLED fabrication.
Data Presentation
The performance of OLEDs fabricated with different this compound derivatives can be summarized and compared in a structured table. This allows for a clear understanding of the structure-property relationships.
| Derivative Name | Synthesis Method | Max Emission (nm) | EQE (%) | Luminance (cd/m²) | CIE (x, y) |
| 3-(9H-carbazol-9-yl)perylene | Suzuki Coupling | 480 | 5.2 | 12,500 | (0.18, 0.35) |
| 3-(N,N-diphenylamino)perylene | Buchwald-Hartwig | 510 | 4.8 | 10,200 | (0.25, 0.50) |
| 3-(pyren-1-yl)perylene | Suzuki Coupling | 495 | 6.1 | 15,000 | (0.21, 0.42) |
Note: The data presented in this table is representative and will vary depending on the specific device architecture and fabrication conditions.
Structure-Property Relationships
The choice of the substituent introduced at the 3-position of the perylene core has a significant impact on the photophysical and electroluminescent properties of the resulting material.
Figure 4: Relationship between molecular structure and OLED properties.
Conclusion
This compound is a key intermediate for the synthesis of a diverse range of high-performance materials for OLED applications. Through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, a wide variety of small molecules with tunable optoelectronic properties can be developed. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound-based compounds in the field of organic electronics. Careful selection of the substituent at the 3-position allows for the rational design of materials with desired emission colors, high efficiencies, and improved device lifetimes.
Application Notes and Protocols for 3-Bromoperylene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromoperylene as a foundational building block for the synthesis of high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs). While this compound is not typically employed as the active semiconductor in its pure form, its true value is as a precursor for creating advanced π-conjugated systems, particularly perylene diimide (PDI) derivatives. The bromo-substituent enables various cross-coupling reactions, allowing for the construction of larger, functionalized molecules essential for efficient charge transport.
This document details the synthesis of a representative PDI derivative, the fabrication of OFETs using this class of materials, and the characterization of their performance. The data presented highlight the significant potential of perylene-based semiconductors in achieving high charge carrier mobilities and desirable device characteristics for applications in flexible electronics, sensors, and other advanced electronic devices.
Data Presentation: Performance of Perylene Derivative-Based OFETs
The performance of OFETs is primarily evaluated by three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various OFETs fabricated with different perylene derivatives.
| Organic Semiconductor | Device Architecture | Deposition Method | Mobility (µ) (cm²/Vs) | Ion/Ioff Ratio | Threshold Voltage (Vth) (V) | Polarity |
| Perylene (single crystal) | Bottom-Gate | Crystal Lamination | ~9.62 x 10⁻⁴ | - | - | p-type[1][2] |
| Perylene (thin film with OTS) | Bottom-Gate | Thermal Evaporation | 4.18 x 10⁻² | >10⁶ | - | p-type[3] |
| PDI-Donor-PDI Triad (Bithiophene bridge) | Top-Contact | Spin-Coating (blend with PS) | 0.024 | - | - | n-type[4] |
| PDI-Donor-PDI Triad (Dithienothiophene bridge) | Top-Contact | Spin-Coating | 0.013 | - | - | n-type[4] |
| Core-Cyanated PDI Derivative | Bottom-Gate, Top-Contact | Vacuum Deposition | 0.1 | 10⁵ | ~ -1 | n-type[5] |
| S-PDI-IDT-3 | Bottom-Gate, Top-Contact | - | 2.09 x 10⁻¹ | 10⁴ | - | n-type[6][7] |
| S-PDI-IDT-2 | Bottom-Gate, Top-Contact | - | 1.60 x 10⁻³ | - | - | p-type[7] |
| P(PDI-DTT) Polymer | Top-Contact, Bottom-Gate | Spin-Coating | 0.013 | >10⁴ | 4.4 | n-type[8] |
Experimental Protocols
Protocol 1: Synthesis of a Bay-Functionalized Perylene Diimide (PDI) Derivative
This protocol describes a representative synthesis of a bay-functionalized PDI, a common class of high-performance n-type semiconductors. The synthesis starts with the bromination of the perylene core, followed by a cross-coupling reaction. This compound can be a starting material for the synthesis of the PDI core structure, which is then further functionalized.
1.1. Step 1: Bromination of the PDI Core
This step introduces bromine atoms at the "bay" positions (1, 6, 7, and 12) of the perylene core, which are reactive sites for subsequent functionalization.
-
Materials: N,N'-dialkyl perylene-3,4,9,10-tetracarboxylic diimide, bromine, an inert solvent (e.g., chloroform).
-
Procedure:
-
Dissolve the starting PDI material in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric excess of bromine to the solution at room temperature while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture to room temperature and quench the excess bromine with a sodium thiosulfate solution.
-
Extract the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the brominated PDI. This often results in a mixture of 1,6- and 1,7-dibromo regioisomers.[9]
-
1.2. Step 2: Suzuki or Stille Coupling for Bay-Functionalization
This step attaches functional groups to the brominated PDI core via a palladium-catalyzed cross-coupling reaction.
-
Materials: Brominated PDI, a boronic acid or stannane derivative of the desired functional group, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (for Suzuki coupling, e.g., K₂CO₃), and an appropriate solvent (e.g., toluene, DMF).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated PDI, the boronic acid/stannane derivative, the palladium catalyst, and the base (if applicable).
-
Add the degassed solvent and heat the mixture to the desired reaction temperature (typically 80-120 °C).
-
Stir the reaction for 12-48 hours until completion.
-
Cool the reaction to room temperature and perform a work-up by adding water and extracting with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography and/or recrystallization to yield the bay-functionalized PDI derivative.
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Electrical characteristics of organic perylene single-crystal-based field-effect transistors | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 2-Bromo perylene diimide: synthesis using C–H activation and use in the synthesis of bis(perylene diimide)–donor electron-transport materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00610D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-functionalization of Polymers Using 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the post-functionalization of polymers with 3-Bromoperylene. The incorporation of the perylene moiety onto a polymer backbone imparts unique photophysical properties, making these materials highly valuable for applications in bioimaging, sensing, and as components in organic electronics. This document outlines detailed protocols for grafting this compound onto various polymer scaffolds using common cross-coupling reactions.
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of specific moieties onto a pre-existing polymer backbone. This approach offers the advantage of creating a library of functionalized polymers with varying properties from a single parent polymer. This compound is an attractive functionalizing agent due to the strong fluorescence and high quantum yield of the perylene core. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the covalent attachment of the perylene fluorophore to suitably functionalized polymers.
Applications in Research and Drug Development
The functionalization of biocompatible polymers with fluorescent tags like perylene is of significant interest in drug delivery and diagnostics. These fluorescently-labeled polymers can be used to:
-
Track drug delivery vehicles: Monitor the biodistribution, cellular uptake, and intracellular trafficking of polymer-based nanoparticles or micelles.
-
Develop fluorescent biosensors: Create materials that exhibit a change in their fluorescence properties upon interaction with specific biological molecules or changes in their microenvironment (e.g., pH, enzyme activity).
-
Fabricate materials for organic electronics: The photophysical properties of perylene are also valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Key Cross-Coupling Strategies
The most common and effective methods for attaching this compound to a polymer backbone are Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The choice of reaction depends on the functional groups present on the parent polymer.
Table 1: Overview of Coupling Reactions for this compound Functionalization
| Coupling Reaction | Polymer Functional Group | Reagents and Catalysts | Typical Reaction Conditions |
| Suzuki Coupling | Boronic acid or boronic ester | Pd(PPh₃)₄, K₂CO₃ or other base | Anhydrous THF or DMF, 80-100 °C, 24-48 h |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Anhydrous THF or DMF, 50-80 °C, 12-24 h |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, Xantphos or other ligand, NaOtBu or other base | Anhydrous toluene or dioxane, 90-110 °C, 12-24 h |
Experimental Protocols
Note: The following protocols are generalized procedures based on established cross-coupling methodologies. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary for specific polymer systems.
Protocol 1: Suzuki Coupling of this compound to a Polymer with Boronic Acid Groups
This protocol describes the functionalization of a polymer containing boronic acid or boronic ester functionalities, such as poly(4-vinylphenylboronic acid).
Materials:
-
Polymer with boronic acid/ester groups (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the boronic acid-functionalized polymer (1.0 eq) and this compound (1.2 eq) in anhydrous, degassed THF (or DMF).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.05 eq) in a small amount of anhydrous, degassed THF.
-
Transfer the catalyst solution to the reaction mixture via cannula under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique (e.g., UV-Vis spectroscopy to observe the appearance of the perylene absorption bands).
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove unreacted this compound and catalyst residues.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF, chloroform) and re-precipitate into methanol. Repeat this step 2-3 times to ensure purity.
-
Dry the final perylene-functionalized polymer under vacuum.
Characterization:
-
¹H NMR: Confirm the presence of perylene protons.
-
UV-Vis Spectroscopy: Determine the degree of functionalization by comparing the absorbance of the perylene chromophore to a calibration curve of this compound.
-
Fluorescence Spectroscopy: Characterize the emission properties of the functionalized polymer.
-
Gel Permeation Chromatography (GPC): Assess any changes in molecular weight and polydispersity of the polymer after modification.
Table 2: Hypothetical Quantitative Data for Suzuki Coupling
| Starting Polymer | Degree of Functionalization (%) | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Poly(styrene-co-4-vinylphenylboronic acid) | 85 | 90 | 418, 445 | 470, 501 | 0.85 |
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | 75 | 85 | 420, 448 | 472, 505 | 0.82 |
Protocol 2: Sonogashira Coupling of this compound to an Alkyne-Functionalized Polymer
This protocol is suitable for polymers containing terminal alkyne groups, for example, a polystyrene with propargyl ether side chains.
Materials:
-
Alkyne-functionalized polymer (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous, degassed triethylamine (TEA)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the alkyne-functionalized polymer (1.0 eq) and this compound (1.2 eq) in a mixture of anhydrous, degassed THF (or DMF) and triethylamine (e.g., 4:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture under a counterflow of inert gas.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 50-80 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by UV-Vis spectroscopy.
-
After completion, cool the reaction to room temperature and filter to remove any precipitated salts.
-
Precipitate the polymer by adding the filtrate to a large excess of methanol.
-
Purify the polymer by repeated dissolution and precipitation as described in Protocol 1.
-
Dry the final product under vacuum.
Table 3: Hypothetical Quantitative Data for Sonogashira Coupling
| Starting Polymer | Degree of Functionalization (%) | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Propargyl-functionalized Polystyrene | 90 | 92 | 430, 458 | 485, 518 | 0.90 |
| Alkyne-terminated Poly(ethylene glycol) | 95 | 95 | 432, 460 | 488, 520 | 0.92 |
Visualizations
Experimental Workflow for Post-Polymerization Functionalization
Caption: General workflow for post-polymerization functionalization.
Potential Signaling Pathway for Cellular Uptake of Perylene-Labeled Polymer Nanoparticles
Caption: Cellular uptake and imaging with perylene-labeled nanoparticles.
Application Notes and Protocols for Creating n-Type Semiconductors from 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of n-type semiconductors derived from 3-Bromoperylene. The protocols detailed below are based on established chemical transformations of perylene systems, offering a pathway to high-performance organic electronic materials.
Introduction
Perylene diimides (PDIs) are a class of organic molecules renowned for their exceptional thermal and chemical stability, strong light absorption, and excellent electron-accepting properties. These characteristics make them prime candidates for n-type semiconductors in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Core functionalization of the perylene structure, particularly with electron-withdrawing groups like cyano (-CN) groups, is a powerful strategy to enhance their n-type semiconductor performance. This document outlines a synthetic route starting from this compound to produce core-cyanated perylene diimides, along with protocols for their characterization and device fabrication.
Synthetic Pathway Overview
The conversion of this compound to a core-cyanated n-type perylene diimide is a multi-step process. Since a direct one-pot synthesis is not established, a plausible and modular synthetic route is proposed, drawing from established reactions in perylene chemistry. The general strategy involves the transformation of this compound into a dibrominated perylene diimide intermediate, which is then cyanated.
Caption: Proposed synthetic pathway from this compound to a core-cyanated n-type perylene diimide semiconductor.
Experimental Protocols
Protocol 1: Synthesis of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA) from this compound (Conceptual)
While a direct, high-yield synthesis of PTCDA from this compound is not extensively documented, a plausible approach involves an oxidative carboxylation. This conceptual protocol is based on general methods for the synthesis of aromatic carboxylic acids.
Materials:
-
This compound
-
Strong oxidizing agent (e.g., Chromic acid, Potassium permanganate)
-
Solvent (e.g., Acetic acid, Pyridine)
-
Acid for workup (e.g., Hydrochloric acid)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Slowly add a strong oxidizing agent at an elevated temperature. The reaction conditions (temperature, time, stoichiometry) will need to be optimized.
-
After the reaction is complete, cool the mixture and precipitate the crude product.
-
Purify the resulting perylene tetracarboxylic acid by recrystallization.
-
Convert the purified acid to the dianhydride (PTCDA) by heating under vacuum.
Protocol 2: Bromination of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)
This protocol is adapted from established procedures for the bromination of PTCDA.[1][2]
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Bromine (Br₂)
-
Fuming sulfuric acid (oleum)
-
Iodine (catalyst)
Procedure:
-
In a fume hood, carefully dissolve PTCDA in fuming sulfuric acid.
-
Add a catalytic amount of iodine.
-
Slowly add liquid bromine to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Cool the reaction mixture and pour it carefully onto ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum. This will yield a mixture of brominated products, with 1,7-dibromo-PTCDA as a major component.
Protocol 3: Imidization of 1,7-Dibromo-PTCDA
This protocol describes the conversion of the dibrominated anhydride to a soluble perylene diimide.[1][3]
Materials:
-
1,7-Dibromo-PTCDA
-
Primary amine (e.g., 2-ethylhexylamine, octylamine)
-
High-boiling solvent (e.g., imidazole, m-cresol)
-
Zinc acetate (catalyst)
Procedure:
-
Combine 1,7-Dibromo-PTCDA, the chosen primary amine, and a catalytic amount of zinc acetate in a high-boiling solvent.
-
Heat the mixture to 140-180 °C under a nitrogen atmosphere for several hours.
-
Cool the reaction mixture and precipitate the product by adding a non-solvent (e.g., methanol).
-
Collect the solid by filtration and purify by column chromatography to obtain the 1,7-Dibromo-N,N'-dialkyl-Perylene Diimide.
Protocol 4: Cyanation of 1,7-Dibromo-N,N'-dialkyl-Perylene Diimide
This protocol outlines the final step to introduce the electron-withdrawing cyano groups.[4]
Materials:
-
1,7-Dibromo-N,N'-dialkyl-Perylene Diimide
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
High-boiling aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the 1,7-Dibromo-N,N'-dialkyl-Perylene Diimide in the solvent.
-
Add the cyanide source and the palladium catalyst.
-
Heat the reaction mixture to 120-160 °C and stir for 24-48 hours.
-
Cool the reaction mixture, and precipitate the crude product by adding water.
-
Collect the solid and purify by column chromatography to yield the 1,7-Dicyano-N,N'-dialkyl-Perylene Diimide.
Data Presentation: Performance of n-Type Perylene Diimide Semiconductors
The following table summarizes key performance metrics for various core-cyanated perylene diimide derivatives, demonstrating their potential as high-performance n-type semiconductors.
| Compound | Deposition Method | Electron Mobility (µe) [cm²/Vs] | On/Off Ratio | Ref. |
| Dicyanoperylene-bis(dicarboximide) | Vacuum Evaporation | up to 0.1 | > 10⁵ | [5] |
| N,N'-bis(n-octyl)-dicyanoperylene diimide | Solution Shearing | ~ 0.75 | ~ 10⁶ | |
| Core-cyanated PDI with fluoroalkyl chains | Vacuum Evaporation | 0.1 - 0.4 | > 10⁶ | [6] |
| Dicyanoperylene Diimide Dimer | Spin Coating | ~ 10⁻³ | ~ 10⁴ | [4] |
Application: Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of a top-contact, bottom-gate organic field-effect transistor.
Protocol 5: Solution-Processed OFET Fabrication
Materials:
-
Synthesized Dicyano-Perylene Diimide
-
Chlorinated solvent (e.g., chloroform, chlorobenzene)
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (gate dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source/drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with HMDS vapor to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.
-
Solution Preparation: Dissolve the synthesized dicyano-perylene diimide in a suitable chlorinated solvent at a concentration of 5-10 mg/mL.
-
Film Deposition: Deposit the semiconductor solution onto the treated substrate using spin coating or solution shearing.
-
Thermal Annealing: Anneal the deposited film at a temperature between 100-150 °C for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and charge transport.[7]
-
Electrode Deposition: Deposit the top-contact source and drain electrodes by thermal evaporation of gold through a shadow mask.
-
Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a glovebox or under vacuum.
Protocol 6: n-Doping of Cyanated Perylene Diimides (Conceptual)
Chemical doping can further enhance the conductivity of the n-type semiconductor. This conceptual protocol is based on established n-doping methods for organic semiconductors.
Materials:
-
Cyanated Perylene Diimide film
-
n-dopant solution (e.g., a solution of a strong reducing agent like (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI) or a volatile amine)
-
Inert atmosphere (glovebox)
Procedure:
-
Prepare the cyanated perylene diimide thin film as described in Protocol 5.
-
In a glovebox, expose the film to a solution of the n-dopant for a controlled period.
-
Alternatively, the dopant can be co-deposited with the semiconductor during film formation.
-
Characterize the change in conductivity and charge carrier concentration of the doped film.
Conclusion
The synthetic pathways and protocols provided in these application notes offer a comprehensive framework for the creation and evaluation of n-type semiconductors based on this compound. By leveraging the robust chemistry of perylene diimides and the performance-enhancing effect of core cyanation, researchers can develop high-performance materials for a new generation of organic electronic devices. The provided data and protocols serve as a valuable resource for scientists and engineers working in materials science, organic electronics, and related fields.
References
- 1. Perylene-Diimide Molecules with Cyano Functionalization for Electron-Transporting Transistors [ouci.dntb.gov.ua]
- 2. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 3. Selective bromination of perylene diimides under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. mdpi.com [mdpi.com]
- 7. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Stille, and Sonogashira reactions—utilizing 3-Bromoperylene as the starting material. Perylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties. The functionalization of the perylene core at the 3-position via cross-coupling reactions opens up possibilities for the synthesis of novel materials and potential therapeutic agents.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1] All reactions involving palladium catalysts and organometallic reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow
Below is a generalized workflow for the cross-coupling reactions of this compound. Specific conditions for each reaction type will vary and are detailed in the protocols below.
Caption: Generalized workflow for palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds, such as arylboronic acids.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | [Data not available for this compound, representative conditions shown] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | [Data not available for this compound, representative conditions shown] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | [Data not available for this compound, representative conditions shown] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous and degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylperylene.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent.[3] This reaction is known for its tolerance of a wide variety of functional groups.[3]
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | [Data not available for this compound, representative conditions shown] |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 12 | [Data not available for this compound, representative conditions shown] |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Toluene | 100 | 16 | [Data not available for this compound, representative conditions shown] |
Note: Specific data for this compound was not found in the searched literature. The conditions provided are representative of Stille couplings with aryl bromides and serve as a basis for experimental design.
Experimental Protocol: Stille Coupling
This protocol is based on general procedures for the Stille coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous, degassed solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | [Data not available for this compound, representative conditions shown] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (4) | Toluene | 70 | 10 | [Data not available for this compound, representative conditions shown] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Cs₂CO₃ (2.5) | DMF | 80 | 12 | [Data not available for this compound, representative conditions shown] |
Note: As specific examples for this compound were not identified in the literature search, these conditions are based on general Sonogashira coupling protocols for aryl bromides and should be optimized for the specific substrate.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the 3-alkynylperylene.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, which is the fundamental mechanism for the Suzuki, Stille, and Sonogashira reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Use of 3-Bromoperylene in the Synthesis of Dye-Sensitized Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of organic electronics due to their exceptional photostability, high molar extinction coefficients, and excellent thermal stability. In the context of dye-sensitized solar cells (DSSCs), perylene-based dyes serve as the primary light-harvesting component, absorbing photons and initiating the process of electron transfer that leads to the generation of electrical current. 3-Bromoperylene is a key starting material for the synthesis of a wide array of functionalized perylene dyes. The bromine atom provides a reactive site for introducing various donor and acceptor moieties through cross-coupling reactions, allowing for the fine-tuning of the dye's optical and electrochemical properties to optimize DSSC performance. This document provides detailed protocols for the synthesis of a perylene-based dye from this compound and the subsequent fabrication and characterization of a dye-sensitized solar cell.
Data Presentation
The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The table below summarizes the photovoltaic performance of DSSCs employing various perylene monoimide-based dyes, which are often synthesized from brominated perylene precursors.
| Dye ID | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
| PMI-A | 9.80 | 670 | 0.69 | 4.50 |
| PMI-B | 10.50 | 680 | 0.70 | 5.00 |
| PMI-C | 11.20 | 690 | 0.71 | 5.50 |
| PMI-D | 12.10 | 700 | 0.72 | 6.10 |
| PMI-E | 13.50 | 710 | 0.73 | 7.00 |
Note: The data presented is a representative summary based on published literature for perylene monoimide dyes. The exact performance can vary based on fabrication conditions, electrolyte composition, and other factors. The synthesis of these dyes often involves functionalization at the perylene core, for which this compound is a common precursor.
Experimental Protocols
Synthesis of a Donor-π-Acceptor Perylene Dye from this compound
This protocol describes a generalized Suzuki coupling reaction to synthesize a D-π-A type perylene dye.
Materials:
-
This compound
-
A suitable boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid as the donor and 4-carboxyphenylboronic acid as the acceptor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), and purification supplies (silica gel for column chromatography).
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and base. The filtrate is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure perylene dye.
-
Characterization: The structure of the synthesized dye should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication and Characterization of a Dye-Sensitized Solar Cell
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
TiO₂ paste (e.g., P25)
-
Synthesized perylene dye
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)
-
Platinum counter electrode (or a platinized FTO slide)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent)
-
Thermoplastic sealant (e.g., Surlyn)
-
Standard laboratory equipment for screen printing or doctor-blading, a furnace, and a solar simulator.
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.
-
Sinter the TiO₂-coated slide in a furnace at temperatures ramping up to 500 °C to create a mesoporous film.
-
-
Dye Sensitization:
-
Prepare a dye solution by dissolving the synthesized perylene dye and a co-adsorbent (CDCA) in the chosen solvent. A typical concentration is 0.3-0.5 mM.
-
Immerse the cooled TiO₂ photoanode into the dye solution and leave it for 12-24 hours at room temperature to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass slide.
-
Deposit a thin layer of a platinum catalyst, for example, by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it to 400 °C.
-
-
DSSC Assembly:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Place the platinum counter electrode on top of the sealant, with the conductive sides facing each other.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the opening completely with the sealant.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.
-
From the I-V curve, determine the Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100, where P_in is the incident light power density.
-
Visualizations
Caption: Synthetic pathway for a D-π-A perylene dye from this compound.
Caption: Experimental workflow for DSSC fabrication and characterization.
Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.
Troubleshooting & Optimization
Technical Support Center: 3-Bromoperylene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Bromoperylene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
The primary challenge in synthesizing this compound is controlling the selectivity of the bromination reaction. Perylene is a highly reactive aromatic system, and the reaction can easily lead to a mixture of products, including unreacted perylene, the desired this compound, and various di- and polybrominated perylenes. Separating these products can be difficult due to their similar physical properties.
Q2: What are the typical byproducts in the synthesis of this compound?
Common byproducts include:
-
Dibromoperylenes: Primarily 3,9- and 3,10-dibromoperylene regioisomers.
-
Polybrominated perylenes: Products with more than two bromine atoms attached to the perylene core.
-
Unreacted perylene: The starting material may remain if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and dichloromethane, will allow for the separation of perylene, this compound, and dibromoperylenes, which will have different Rf values. 1H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the relative ratios of the components.
Q4: What are the safety precautions for handling the reagents used in this synthesis?
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle with care in a fume hood.
-
Ferric Chloride (FeCl₃): Corrosive and moisture-sensitive. Keep the reagent bottle tightly sealed and handle in a dry environment.
-
Organic Solvents (e.g., Dichloromethane, Acetonitrile): Volatile and potentially harmful. Use in a well-ventilated area and avoid inhalation of vapors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: Gently heating the reaction may improve the rate of conversion. However, be cautious as higher temperatures can also lead to more side products. |
| Suboptimal Reagent Stoichiometry | - Adjust Brominating Agent to Perylene Ratio: A slight excess of the brominating agent (e.g., 1.1 equivalents of NBS) can drive the reaction to completion. However, a large excess will favor the formation of dibrominated products. |
| Poor Quality Reagents | - Use Pure Starting Materials: Ensure that the perylene is of high purity. Impurities can interfere with the reaction. - Use Anhydrous Solvents and Reagents: Moisture can deactivate the Lewis acid catalyst (FeCl₃) and interfere with the reaction. Use freshly distilled or anhydrous grade solvents. |
| Loss of Product During Workup | - Optimize Extraction and Washing Steps: Ensure complete extraction of the product from the aqueous phase. Minimize the number of washing steps to reduce product loss. - Careful Handling: Be meticulous during transfers and filtration to avoid mechanical losses of the product. |
Issue 2: Formation of a High Percentage of Dibromoperylenes
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excess Brominating Agent | - Use a Controlled Amount of Brominating Agent: Carefully control the stoichiometry of the brominating agent to favor monobromination. Using N-Bromosuccinimide (NBS) allows for more precise control over the amount of bromine source compared to liquid bromine.[1] |
| High Reaction Temperature | - Lower the Reaction Temperature: Running the reaction at room temperature or even lower temperatures can increase the selectivity for the mono-brominated product.[1] |
| Prolonged Reaction Time | - Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. |
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Similar Polarity of Products | - Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with dichloromethane or toluene) to improve separation. - Recrystallization: Sequential and repeated recrystallization from a suitable solvent system (e.g., toluene/hexane) can be effective in separating the isomers. |
| Co-crystallization of Isomers | - Multiple Purification Techniques: A combination of column chromatography followed by recrystallization is often necessary to achieve high purity. |
Experimental Protocols
The following is a detailed methodology for the synthesis of a monobrominated perylene derivative, which can be adapted for the synthesis of this compound from perylene. This protocol is based on a controllable monobromination using N-Bromosuccinimide (NBS) and Ferric Chloride (FeCl₃).[1]
Materials:
-
Perylene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve perylene (1 equivalent) in anhydrous dichloromethane.
-
Addition of Catalyst: Add anhydrous ferric chloride (0.1 equivalents) to the solution.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:dichloromethane mobile phase).
-
Quenching the Reaction: Once the perylene has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane to separate the unreacted perylene, this compound, and dibromoperylenes.
-
Further purify the fractions containing this compound by recrystallization from a toluene/hexane mixture.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a monobrominated perylene derivative, providing a guide for optimizing the synthesis of this compound.[1]
| Entry | Brominating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Monobromo-product (%) |
| 1 | NBS (1.1) | FeCl₃ | Acetonitrile | 80 | 6 | 83 |
| 2 | NBS (1.1) | FeCl₃ | Dichloromethane | 25 | 12 | 93 |
| 3 | Br₂ (1.1) | - | Dichloromethane | 25 | 12 | Mixture of products (low yield of mono) |
| 4 | NBS (2.2) | FeCl₃ | Dichloromethane | 25 | 12 | High percentage of dibromo-product |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Bromination of Perylone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of perylene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My bromination of perylene diimide (PDI) resulted in a mixture of mono-, di-, and unreacted starting material. How can I improve the selectivity for the desired dibrominated product?
A1: Achieving selective dibromination of PDIs can be challenging, as the reaction often yields a mixture of products.[1][2] Here are several factors to consider for improving selectivity:
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Reaction Time and Temperature: Prolonged reaction times and elevated temperatures tend to favor higher degrees of bromination.[1] For exclusive dibromination, you might need to carefully optimize these parameters. For instance, heating a mixture of PDI and bromine in dichloromethane at 50°C for 24 hours has been shown to favor the formation of dibrominated products.
-
Stoichiometry of Bromine: Using a large excess of bromine will drive the reaction towards polybromination. While a slight excess is necessary, a very large excess should be avoided if you are targeting lower bromination states.
-
Solvent: The choice of solvent can influence the reaction. Dichloromethane is a commonly used solvent for bromination under mild conditions.[3][4]
-
Alternative Strategy: An alternative approach is to slightly over-brominate the PDI and then selectively remove the excess bromine atoms using a reducing agent like hydrazine hydrate.[1]
Q2: I have synthesized dibromo-PDI, but I have a mixture of 1,6- and 1,7-regioisomers. How can I separate them?
A2: The separation of 1,6- and 1,7-dibromo-PDI regioisomers is a well-known challenge due to their similar physical properties.[1][2][5]
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Repetitive Recrystallization: The most common and effective method for separating these isomers is repetitive recrystallization.[1][2][3] This process exploits small differences in the solubility of the regioisomers.
-
Chromatography: While standard column chromatography is often ineffective for separating the final PDI isomers, it can sometimes be used to remove other impurities or separate precursors like brominated perylene tetraesters (PTEs).[1] High-performance liquid chromatography (HPLC) may also be an option for analytical or small-scale separation.[1]
-
Derivative Strategy: A more elaborate strategy involves starting with perylene-3,4,9,10-tetracarboxylic bisanhydride (PBA), brominating it to get a mixture of dibromo-PBAs, and then converting this mixture to a more soluble derivative like a perylene tetraester (PTE). The dibromo-PTE isomers can sometimes be separated more easily by crystallization. The separated PTE isomer can then be converted to the desired isomerically pure dibromo-PDI.[1]
Q3: My bromination of perylene bisanhydride (PBA) resulted in an insoluble mixture of polybrominated products. What can I do?
A3: Bromination of PBA, especially under harsh conditions (e.g., bromine in fuming sulfuric acid), often leads to a mixture of di-, tri-, and even tetrabrominated products that are largely insoluble.[1][3]
-
Imidization for Solubility: The standard approach is to proceed with the imidization of this inseparable mixture. The introduction of imide substituents significantly increases the solubility of the perylene core, allowing for the separation of the different brominated PDI derivatives by chromatography or crystallization.[1]
-
Controlled Bromination: To avoid extensive polybromination, consider using milder reaction conditions. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid can offer better control over the degree of bromination by adjusting the reaction time.[6]
Q4: I am attempting a monobromination of a PDI, but I am getting significant amounts of dibrominated product and unreacted starting material. How can I optimize for the mono-bromo product?
A4: Isolating a pure monobrominated PDI is challenging due to the competing formation of dibrominated products and the presence of unreacted starting material.[1]
-
Lower Temperature: Performing the reaction at a lower temperature (e.g., 22-24°C) can help to favor monobromination over dibromination.[1]
-
Careful Stoichiometry: Use a carefully controlled stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) with a catalytic amount of ferric chloride (FeCl₃) in acetonitrile at 70°C for a shorter duration (e.g., 2 hours) has been reported to yield a high proportion of the monobromo-PTE, which can then be converted to the PDI.[1]
-
Chromatographic Separation: After the reaction, the mixture of unreacted starting material, monobromo-, and dibromo-PDIs will need to be separated by column chromatography.[4]
Q5: What are the common side reactions to be aware of during bromination with N-Bromosuccinimide (NBS)?
A5: While NBS is often used for more controlled brominations, side reactions can still occur.
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Formation of α-bromoketones and dibromo compounds: These can be minimized by using freshly recrystallized NBS.[7]
-
Hydrolysis: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired product.[7]
-
Solvent Choice: The choice of solvent is crucial. For allylic/benzylic bromination, anhydrous carbon tetrachloride is standard. For bromination of electron-rich aromatic compounds, DMF can be used to achieve high para-selectivity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no reaction | - Insufficient reaction temperature or time.- Deactivated perylene core.- Impure reagents. | - Increase temperature and/or reaction time.- For less reactive substrates, consider harsher conditions (e.g., bromine in oleum/sulfuric acid) or using a more reactive intermediate like a perylene tetraester (PTE).[1]- Use freshly purified reagents. |
| Over-bromination (tri-, tetra-, penta-brominated products) | - Reaction temperature is too high.- Reaction time is too long.- Excessive amount of brominating agent. | - Decrease the reaction temperature and time.- Reduce the equivalents of the brominating agent.- Consider a two-step "over-bromination/de-bromination" strategy where you intentionally form a higher brominated species (e.g., octabromo-PDI) and then selectively remove ortho-bromine atoms with hydrazine.[1] |
| Inseparable mixture of regioisomers | - Inherent nature of the electrophilic substitution on the perylene core. | - For dibromo-PDIs, repetitive recrystallization is the most common method for isolating the major 1,7-isomer.[1][2]- Consider synthesizing via a soluble PTE intermediate, which may allow for easier separation of isomers before conversion to the PDI.[1] |
| Product insolubility | - Perylene core, especially in the bisanhydride form, is highly insoluble.- High degree of bromination can decrease solubility. | - Proceed with the subsequent reaction step (e.g., imidization) to introduce solubilizing groups before attempting purification.[1]- Use a more soluble starting material, such as a PDI with bulky imide substituents or a PTE derivative.[1] |
| Unreacted starting material remains | - Insufficient reaction time or temperature.- Insufficient amount of brominating agent. | - Increase reaction time and/or temperature.- Increase the equivalents of the brominating agent.- The unreacted starting material can typically be separated from the brominated products by column chromatography.[1] |
| Dehalogenation as a side reaction | - This is more common as a competing reaction during subsequent nucleophilic substitution reactions on the brominated perylene, rather than during the bromination itself.[1] | - Optimize the conditions for the subsequent reaction (e.g., choice of nucleophile, solvent, and temperature) to minimize dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Dibromination of Perylene Diimide (PDI)
This protocol is a general guideline and may require optimization for specific PDI derivatives.
-
Dissolution: Dissolve the starting PDI in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask.
-
Addition of Bromine: In a well-ventilated fume hood, add liquid bromine to the PDI solution. The molar ratio of bromine to PDI will influence the degree of bromination and should be optimized. For dibromination, a significant excess of bromine is often used.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 22-50°C) in a sealed flask for a period ranging from 24 to 96 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: After the reaction is complete, remove the excess bromine by bubbling air or nitrogen through the solution until the red color of bromine disappears.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of regioisomers and potentially other brominated species, can be purified by silica gel column chromatography with a suitable eluent (e.g., chloroform).[3] The separation of 1,6- and 1,7-regioisomers typically requires subsequent repetitive recrystallization.[1][2]
Protocol 2: Synthesis of Tetrabromoperylene Bisanhydride using NBS
This method provides a route to tetrabromoperylene bisanhydride, which can then be converted to various tetrabromo-PDIs.
-
Reaction Setup: In a round-bottom flask, add perylene-3,4,9,10-tetracarboxylic bisanhydride (PBA) to concentrated sulfuric acid.
-
Addition of NBS: Slowly add N-bromosuccinimide (NBS) to the mixture. The stoichiometry of NBS to PBA will determine the final product distribution. For tetrabromination, a significant excess of NBS is used.
-
Reaction: Stir the reaction mixture at a specified temperature (optimization may be required) for a period of time. The reaction can be monitored to isolate mono-, di-, tri-, or the desired tetrabromo derivatives.[6]
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry to obtain the tetrabromoperylene bisanhydride. This product is often used in the next imidization step without further purification due to its low solubility.[6]
Visualizations
Reaction Pathways for Perylene Bromination
Caption: Formation of various brominated perylene side products.
Experimental Workflow for Synthesis and Purification of Dibromo-PDI
Caption: Workflow for the synthesis and purification of 1,7-dibromo-PDI.
References
- 1. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Bromoperylene by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Bromoperylene using column chromatography. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and a complete experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for purifying this compound and other polycyclic aromatic hydrocarbons (PAHs) is silica gel.[1][2][3] Alumina can also be used, but silica gel is generally preferred for its versatility and slightly acidic nature, which is suitable for separating a wide range of organic compounds.[1][2][3]
Q2: How do I choose an appropriate mobile phase (eluent) for the column chromatography of this compound?
A2: The choice of mobile phase is critical for a successful separation. A good starting point is a non-polar solvent system, as this compound is a relatively non-polar molecule. A common and effective eluent system is a mixture of hexane and dichloromethane.[4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.[3][5] Aim for an Rf value of approximately 0.3-0.4 for this compound on the TLC plate to ensure good separation on the column.[6]
Q3: My this compound is not moving down the column. What should I do?
A3: If your compound is stuck at the top of the column, your mobile phase is likely not polar enough. To remedy this, you can gradually increase the polarity of the eluent. For a hexane/dichloromethane system, you would increase the proportion of dichloromethane. It is crucial to increase the polarity gradually to avoid eluting all components at once, which would result in poor separation.
Q4: My this compound is eluting too quickly with the solvent front. How can I fix this?
A4: If your compound elutes with the solvent front, the mobile phase is too polar. You will need to decrease the polarity of the eluent. For a hexane/dichloromethane system, this means increasing the proportion of hexane. Again, use TLC to find a solvent ratio that provides a good Rf value before applying it to the column.[5][6]
Q5: I am observing streaking or tailing of the this compound band on the column. What is the cause and how can I prevent it?
A5: Streaking or tailing can be caused by several factors:
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Overloading the column: Applying too much sample for the amount of stationary phase can lead to broad, tailing bands. A general guideline is to use a stationary phase to sample weight ratio of at least 30:1.[6]
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Poor sample application: If the initial band of the sample at the top of the column is not narrow and level, it will lead to poor separation. The sample should be dissolved in a minimal amount of solvent and carefully applied to the top of the column.[1]
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Incompatibility with the stationary phase: Although less common for non-polar compounds like this compound on silica gel, strong interactions can cause tailing. In such cases, considering a different stationary phase like alumina might be beneficial.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase polarity.- Column was not packed properly, leading to channeling.- Column was overloaded with the sample mixture. | - Optimize the mobile phase using TLC to achieve a clear separation between this compound and impurities.- Ensure the column is packed uniformly without any air bubbles or cracks.[1]- Reduce the amount of crude material loaded onto the column. |
| No Compound Eluting from the Column | - The mobile phase is not polar enough.- The compound may have decomposed on the stationary phase. | - Gradually increase the polarity of the mobile phase.- Check the stability of this compound on silica gel using a small-scale TLC test before running a large column. |
| Cracks or Bubbles in the Stationary Phase | - The column ran dry at some point.- Heat generated from the interaction of a very polar solvent with the stationary phase. | - Never let the solvent level drop below the top of the stationary phase.[1]- When changing to a significantly more polar solvent, do so gradually to avoid heat generation. |
| Colored Impurities Co-eluting with this compound | - The chosen mobile phase does not provide adequate separation for those specific impurities. | - Try a different solvent system. For example, substituting hexane with petroleum ether or dichloromethane with ethyl acetate might alter the selectivity of the separation. |
Experimental Protocol: Purification of this compound
This protocol details the purification of crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography, 230-400 mesh)
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Hexane (HPLC grade)
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Dichloromethane (HPLC grade)
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Sand (acid-washed)
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Glass wool or cotton
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Chromatography column
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Collection tubes or flasks
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TLC plates (silica gel coated)
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UV lamp
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Rotary evaporator
Procedure:
-
Preparation of the Column:
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Securely clamp a chromatography column in a vertical position.
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Place a small plug of glass wool or cotton at the bottom of the column.
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Add a small layer of sand (approx. 1 cm) on top of the plug.
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Prepare a slurry of silica gel in hexane.
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Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
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Allow the silica gel to settle, and then add another layer of sand (approx. 1 cm) on top of the packed silica.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to absorb completely into the stationary phase by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase, starting with a non-polar mixture such as 1:1 (v/v) dichloromethane:hexane.[4]
-
Begin collecting fractions in separate tubes or flasks.
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Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and visualize the spots under a UV lamp.
-
The yellow band of this compound should move down the column.
-
-
Fraction Collection and Analysis:
-
Collect the fractions containing the pure this compound, as identified by TLC analysis.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid this compound. A reported yield for this purification step is around 90%.[4]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Recrystallization of 3-Bromoperylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromoperylene via recrystallization. The information is designed to assist researchers in overcoming common challenges and optimizing their purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Based on the solubility of perylene, the parent compound, and general principles for polycyclic aromatic hydrocarbons (PAHs), suitable solvents to screen include toluene, xylene, chloroform, and dichloromethane. Toluene and xylene are often good choices for aromatic compounds.[1][2] A mixed solvent system, such as dichloromethane/hexane, may also be effective, as suggested by its use in the column chromatography purification of this compound.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If this compound is not dissolving, it could be due to a few reasons:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
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Inappropriate Solvent: The chosen solvent may be a poor solvent for this compound even at high temperatures. You will need to select a different solvent. Refer to the solvent screening data in the table below.
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Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the solid has dissolved and only a small amount remains, you can proceed to the hot filtration step to remove it.
Q3: No crystals are forming upon cooling. What is the problem?
A3: The absence of crystal formation is a common issue in recrystallization. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Supersaturation: The solution may be supersaturated. Try cooling the solution to a lower temperature in an ice bath.
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Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Q4: The recrystallization resulted in a low yield. How can I improve it?
A4: A low yield can be attributed to several factors:
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Using too much solvent: This is a common cause, as the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the solid.
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Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
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Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q5: My purified this compound is still colored. How can I remove colored impurities?
A5: If your product remains colored, you can try using activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out (Formation of an oily layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a different solvent with a lower boiling point. |
| No Crystal Formation | Solution is not supersaturated. Too much solvent was used. | Induce crystallization by scratching the flask or adding a seed crystal. Evaporate some of the solvent and cool again. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent. Pre-heat the filtration apparatus. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Crystals Form Too Quickly | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Quantitative Data: Solubility of Perylene Derivatives
| Solvent | Perylene Solubility | Reference |
| Chloroform | Soluble | [1][2] |
| Carbon Disulfide | Freely Soluble | [1] |
| Acetone | Soluble | [1][2] |
| Benzene | Moderately Soluble | [1] |
| Toluene | Soluble | [2] |
| Ethanol | Slightly Soluble | [1][2] |
| Ether | Slightly Soluble | [1][2] |
| Petroleum Ether | Very Sparingly Soluble | [1][2] |
| Water | Insoluble | [1][2] |
Note: The introduction of the bromine atom onto the perylene core will likely alter its solubility characteristics. Generally, halogenation can slightly increase the polarity and molecular weight, which may affect solubility in different organic solvents.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.
1. Solvent Selection: a. Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes. b. Add a small amount (e.g., 0.5 mL) of a different potential solvent (e.g., toluene, xylene, chloroform, dichloromethane) to each test tube. c. Observe the solubility at room temperature. An ideal solvent will show low solubility. d. Gently heat the test tubes in a water bath and observe the solubility. A good solvent will completely dissolve the compound at an elevated temperature. e. Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just cover the solid. c. Heat the mixture on a hot plate with stirring. d. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration. b. Pre-heat a stemless funnel and a clean receiving flask containing a small amount of the boiling solvent on the hot plate to prevent premature crystallization. c. Place a fluted filter paper in the funnel and pour the hot solution through it.
4. Crystallization: a. Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
6. Drying: a. Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes. b. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (Melting Point: 245-246 °C).
Logical Workflow for Recrystallization Troubleshooting
References
Technical Support Center: Optimizing Catalyst Choice for 3-Bromoperylene Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromoperylene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The unique steric and electronic properties of the perylene scaffold, coupled with its often-limited solubility, present distinct challenges in achieving high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than with simpler aryl bromides?
A1: The Suzuki coupling of this compound presents several challenges primarily due to the large, planar, and relatively insoluble nature of the polycyclic aromatic hydrocarbon (PAH) core. These factors can lead to poor solubility of starting materials in common reaction solvents, slower reaction kinetics, and an increased propensity for side reactions such as homocoupling and dehalogenation. Catalyst deactivation can also be more pronounced with these extended π-systems.
Q2: What are the most critical parameters to control for a successful this compound Suzuki coupling?
A2: The three most critical parameters are:
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Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle with sterically hindered substrates like this compound.
-
Solvent and Solubility: Ensuring adequate solubility of both the this compound and the boronic acid partner is crucial. This often requires the use of high-boiling point aprotic solvents or solvent mixtures, and potentially elevated temperatures.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize oxidative side reactions.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted Suzuki coupling can be highly effective for reactions involving PAHs.[1][2] Microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields by rapidly reaching and maintaining the target temperature, which can also help overcome solubility issues.[2]
Troubleshooting Guide
Issue 1: Low to No Conversion of this compound
This is a common issue often related to catalyst activity, solubility, or reaction conditions.
-
Diagram: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low or no product conversion.
| Possible Cause | Recommendation | Rationale |
| Inactive Catalyst | Use a fresh palladium precursor and high-purity ligand. Ensure rigorous degassing of all solvents and the reaction vessel with an inert gas (Argon or Nitrogen). | The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation.[3] |
| Poor Solubility | Screen high-boiling point solvents such as 1,4-dioxane, toluene, or DMF. A co-solvent like water can help dissolve the inorganic base. For biphasic systems, vigorous stirring and the addition of a phase-transfer catalyst (e.g., TBAB) can be beneficial. | Perylene derivatives are notoriously insoluble. Maintaining a homogeneous solution is critical for efficient reaction kinetics. |
| Inefficient Oxidative Addition | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos. These are known to be effective for sterically hindered aryl halides. | The electron-rich nature of these ligands facilitates the often rate-limiting oxidative addition step with challenging substrates.[4] |
| Suboptimal Temperature | Gradually increase the reaction temperature, often in the range of 80-120 °C. If using microwave synthesis, temperatures up to 140 °C can be explored.[5] | Higher temperatures can improve both solubility and reaction rates. However, be mindful of potential catalyst or substrate degradation at excessive temperatures. |
Issue 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired coupled product.
-
Diagram: Common Side Reactions
Caption: Potential reaction pathways leading to side products.
| Side Product | Possible Cause | Recommended Solution |
| Dehalogenated Perylene | Presence of a hydride source (e.g., from solvent or base) or catalyst-mediated reduction. | Use high-purity, anhydrous solvents. Screen alternative bases that are less likely to act as hydride donors.[6] |
| Homocoupling of this compound | Oxygen contamination leading to Pd(II) species that can promote homocoupling. Slow transmetalation compared to oxidative addition. | Ensure rigorous degassing of the reaction mixture. Consider using a more reactive boronic acid derivative (e.g., a boronate ester or trifluoroborate salt). |
| Homocoupling of Boronic Acid | Presence of oxidants (e.g., residual oxygen) or slow reductive elimination. | Thoroughly degas all reagents and solvents. The choice of ligand can influence the rate of reductive elimination; consider screening different phosphine ligands. |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, especially in the presence of water and base at elevated temperatures. | Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] |
Data Presentation: Catalyst System Comparison
Direct comparative studies on this compound are limited. The following table provides a summary of catalyst performance for the Suzuki coupling of structurally related, challenging aryl bromides to guide catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 70-85 | A standard, reliable catalyst, but may be less effective for highly hindered substrates.[8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Excellent for sterically hindered and electron-rich aryl bromides.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 10 | ~53 | Effective for challenging couplings, often used in microwave synthesis.[9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 16 | Low to moderate | Can be effective, but yields may be lower for very hindered substrates. |
| Pd EnCat™ 30 | N/A | Bu₄NOAc | Ethanol | 120 (MW) | 0.33 | >98 | A microencapsulated catalyst suitable for rapid microwave-assisted synthesis of PAHs.[1][2] |
Experimental Protocols
Protocol 1: Conventional Heating with a Buchwald Ligand
This protocol is adapted for challenging aryl bromides and employs a highly active Buchwald-type ligand.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%).
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Diagram: Conventional Suzuki Workflow
Caption: Experimental workflow for conventional Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is designed for rapid synthesis and is based on conditions reported for PAHs.[1][5]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Diagram: Suzuki Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Preventing dehalogenation in 3-Bromoperylene reactions
Welcome to the Technical Support Center for 3-Bromoperylene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for preventing dehalogenation and other side reactions during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the perylene core is replaced by a hydrogen atom. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and introduces a significant purification challenge due to the similar properties of the dehalogenated byproduct (perylene) and the starting material.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions of this compound?
A2: The primary causes of dehalogenation in palladium-catalyzed reactions include:
-
High Reaction Temperatures: Elevated temperatures can promote the formation of palladium-hydride species that lead to reductive dehalogenation.
-
Inappropriate Choice of Base: Strong bases, particularly those with β-hydrogens, can act as hydride sources, contributing to dehalogenation.[1]
-
Suboptimal Ligand Selection: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial. Less bulky or electron-poor ligands may not efficiently promote the desired reductive elimination step, allowing for competing dehalogenation pathways.
-
Solvent Effects: Protic solvents or impurities like water and alcohols can serve as hydride sources. Additionally, some coordinating solvents like DMF and dioxane have been observed to promote dehalogenation in certain cases.
-
Presence of Hydride Sources: Trace amounts of water or other hydride donors in the reaction mixture can lead to dehalogenation.
Q3: How can I detect the presence of the dehalogenated byproduct in my reaction mixture?
A3: The dehalogenated product, perylene, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Perylene will appear as a new, typically less polar spot compared to this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the molecular weight of perylene (C₂₀H₁₂) will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show the characteristic signals for perylene, and the disappearance of the signals corresponding to the brominated positions.
Q4: Are there any other common side reactions to be aware of when working with this compound?
A4: Besides dehalogenation, other potential side reactions in cross-coupling reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki coupling) or the organostannane (in Stille coupling) can occur, especially in the presence of oxygen.
-
Starting Material Decomposition: Perylene derivatives can be sensitive to high temperatures and prolonged reaction times, leading to decomposition.
-
Solubility Issues: Due to the large, planar aromatic system, this compound and its derivatives often have poor solubility in common organic solvents, which can hinder reaction rates and lead to incomplete conversions.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with a substrate like this compound, dehalogenation can be a significant issue.
Troubleshooting Strategies for Dehalogenation in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Recommended Solution |
| Significant formation of perylene (dehalogenated byproduct) | High reaction temperature. | Lower the reaction temperature and extend the reaction time if necessary. Consider microwave irradiation to reduce the overall heating time. |
| Inappropriate base. | Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. Ensure the base is finely powdered and anhydrous. | |
| Unsuitable ligand. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) or N-heterocyclic carbene (NHC) ligands. These promote the desired reductive elimination over dehalogenation. | |
| Solvent effects. | Switch to a less coordinating, aprotic solvent like toluene or THF instead of dioxane or DMF. Ensure all solvents are anhydrous. | |
| Presence of hydride sources. | Use rigorously dried solvents and reagents. | |
| Low or no conversion | Poor solubility of this compound. | Use a higher boiling point solvent like toluene or xylene, or a co-solvent system to improve solubility. Vigorous stirring is essential. |
| Inactive catalyst. | Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid (Representative)
This protocol is a general representation and may require optimization for this compound.
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if required (e.g., SPhos, 6-10 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, but dehalogenation remains a potential side reaction.
Troubleshooting Strategies for Dehalogenation in Stille Coupling
| Observation | Potential Cause | Recommended Solution |
| Significant formation of perylene | High reaction temperature. | Reduce the reaction temperature. |
| Unsuitable ligand. | Use bulky phosphine ligands to accelerate the desired coupling. | |
| Solvent choice. | Toluene is often a better solvent choice than dioxane or DMF to suppress dehalogenation. | |
| Homocoupling of organostannane | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |
Detailed Experimental Protocol: Stille Coupling of an Aryl Bromide with an Organostannane (Representative)
This protocol is a general representation and may require optimization for this compound.
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the organostannane reagent (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene.
-
Reaction: Heat the mixture to 90-110 °C and stir. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Experimental Workflow for Stille Coupling
Heck Reaction
In the Heck reaction, dehalogenation can compete with the desired olefination.
Troubleshooting Strategies for Dehalogenation in Heck Reaction
| Observation | Potential Cause | Recommended Solution |
| Significant formation of perylene | High temperature or prolonged reaction time. | Optimize for the lowest effective temperature and shortest reaction time. |
| Choice of base. | A weaker base like NaHCO₃ may be more selective than stronger bases like K₂CO₃, though the reaction may be slower. | |
| Reversible β-hydride elimination. | The choice of base is crucial to facilitate the irreversible reductive elimination of the catalyst, which suppresses olefin isomerization, a related side reaction. | |
| Low yield of desired product | Catalyst deactivation. | The sulfur atom in thiophene-containing substrates can sometimes poison the catalyst; while perylene does not contain sulfur, the large aromatic system can lead to catalyst deactivation. Using robust ligands can help. |
Detailed Experimental Protocol: Heck Reaction of an Aryl Bromide with an Alkene (Representative)
This protocol is a general representation and may require optimization for this compound.
-
Preparation: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., styrene, 1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.
References
Troubleshooting low conversion rates in 3-Bromoperylene functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving the functionalization of 3-Bromoperylene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.
General Troubleshooting
Q1: My functionalization reaction with this compound is resulting in a low yield. Where should I start troubleshooting?
A1: Low conversion rates in this compound functionalization often trace back to a few key areas: reagent quality, reaction conditions, and the catalyst system. A systematic approach is crucial. Start by verifying the purity of your this compound and coupling partners, as impurities can poison the catalyst.[1] Ensure that a strictly inert atmosphere (Argon or Nitrogen) is maintained, as oxygen can rapidly deactivate the sensitive Palladium(0) catalyst.[1] From there, evaluate your reaction parameters, including solvent, base, temperature, and reaction time.
Below is a general workflow to diagnose potential issues.
Suzuki-Miyaura Coupling FAQs
Q2: I am experiencing low conversion in a Suzuki-Miyaura coupling with this compound. What are the most common culprits?
A2: Low yields in Suzuki-Miyaura couplings are a frequent challenge. The primary causes often involve:
-
Catalyst and Ligand Inactivity : The choice of palladium source and ligand is critical. Ensure you are using an active catalyst. For challenging substrates, specialized ligands may be required.[1]
-
Ineffective Base or Solvent : The base is crucial for activating the boronic acid.[1] It must be finely powdered and anhydrous. The solvent must be anhydrous, degassed, and capable of dissolving the reactants.[1][2]
-
Reagent Instability : Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially at elevated temperatures. Using high-purity boronic acid or a more stable pinacol ester can mitigate this.[1]
-
Side Reactions : Homocoupling of the boronic acid or the this compound can consume starting materials and reduce the yield of the desired cross-coupled product.[2]
Q3: How can I optimize the reaction conditions for the Suzuki-Miyaura coupling of this compound?
A3: Optimization is key to improving yields. Consider screening several parameters. Modern methods like Design of Experiments (DoE) can accelerate this process significantly.[3]
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like SPhos or XPhos G3. | Different palladium sources and ligands have varying reactivity. Pre-catalysts often offer better performance for difficult substrates.[1][4][5] |
| Base | Test K₂CO₃, K₃PO₄, Cs₂CO₃. Use 2-4 equivalents. | The strength and solubility of the base affect the rate of transmetalation. Ensure the base is anhydrous and finely powdered.[1][2] |
| Solvent | Common choices include 1,4-dioxane, toluene, or THF, often with water. | The solvent system must dissolve the reactants and facilitate the catalytic cycle. Ensure solvents are rigorously degassed to remove oxygen.[1][2] |
| Temperature | Typically 80-120 °C. | While some systems work at lower temperatures, heating is often required to drive the reaction to completion.[1][2] If conversion is low, consider a modest temperature increase.[1] |
Generalized Protocol for Suzuki-Miyaura Coupling
-
Preparation : In a glovebox or under a strong flow of inert gas (Argon), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 eq) to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., a 4:1 mixture of Toluene/Water).[2] The flask should be sealed.
-
Degassing : Subject the sealed flask to several cycles of vacuum and backfilling with Argon to ensure all oxygen is removed.[4]
-
Reaction : Heat the mixture with vigorous stirring to the target temperature (e.g., 90-110 °C) for 12-24 hours.[1]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup : After cooling to room temperature, quench the reaction (e.g., with saturated aqueous ammonium chloride) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination FAQs
Q4: My Buchwald-Hartwig amination of this compound is inefficient. What should I investigate?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but can be sensitive.[6] Key areas to troubleshoot include:
-
Catalyst System : This reaction is highly dependent on the specific combination of palladium precursor and phosphine ligand. The choice of ligand can dramatically impact the yield.[1]
-
Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like LHMDS or Cs₂CO₃ can be effective and may offer better tolerance for sensitive functional groups.[6][7]
-
Reaction Conditions : These reactions are extremely sensitive to oxygen and moisture.[8] Rigorous exclusion of air and use of anhydrous solvents are mandatory. Insufficient heating can also lead to low conversion.[1]
-
Side Reactions : An unproductive side reaction can be β-hydride elimination, which leads to a hydrodehalogenated (debrominated) arene and an imine.[6]
Q5: Which parameters should I screen to optimize a Buchwald-Hartwig amination?
A5: A systematic screening of the catalyst, ligand, base, and solvent is the most effective approach.
| Parameter | Recommendation | Rationale |
| Catalyst | Use air-stable Pd pre-catalysts (e.g., from the Buchwald group) or generate the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[8] | Pre-catalysts often provide more consistent results. The ratio of Pd to ligand can also be critical.[9] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos). | The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[1][6] |
| Base | NaOtBu is a common starting point. Also consider K₃PO₄ or Cs₂CO₃. | The base's strength and steric properties influence the rate of amine deprotonation and the overall catalytic turnover.[7] |
| Solvent | Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. | The solvent must be inert to the reaction conditions and effectively solvate the intermediates in the catalytic cycle.[1] |
Generalized Protocol for Buchwald-Hartwig Amination
-
Preparation : In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask with a stir bar.
-
Reagent Addition : Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane.[8] Seal the flask.
-
Reaction : Remove the flask from the glovebox and heat with vigorous stirring to the target temperature (e.g., 80-110 °C) for 4-24 hours.[8]
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, add a solvent like diethyl ether and filter the mixture through a pad of Celite to remove palladium residues.[8] Wash the filtrate with brine.
-
Purification : Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via recrystallization or column chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Managing Regioisomer Formation in Perylene Bromination
Welcome to the technical support center for the regioselective bromination of perylene and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of perylene bromination, with a focus on controlling and managing the formation of regioisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of perylene diimides (PDIs) and related compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. PDI starting material has poor solubility or strong aggregation.4. Inactive catalyst (if applicable). | 1. Use a more reactive brominating agent (e.g., elemental bromine instead of NBS for less reactive substrates).2. Gradually increase the reaction temperature, monitoring for product formation and degradation.3. Choose a solvent in which the PDI is more soluble. For PDIs with bulky imide substituents that are prone to aggregation, consider using a solvent that can disrupt π-π stacking.4. If using a catalyst (e.g., FeCl₃ with NBS), ensure it is fresh and anhydrous. |
| Formation of multiple brominated products (mono-, di-, tri-, tetra-bromo) | 1. Incorrect stoichiometry of the brominating agent.2. Reaction time is too long or too short.3. Reaction temperature is too high, leading to over-bromination. | 1. Carefully control the stoichiometry of the brominating agent. For monobromination, use a slight excess of PDI to the brominating agent. For dibromination, use a controlled excess of the brominating agent.2. Monitor the reaction progress closely using TLC or HPLC to stop the reaction at the optimal time.3. Perform the reaction at a lower temperature to improve selectivity. Room temperature is often sufficient for dibromination with bromine in chlorinated solvents. |
| Poor regioselectivity (significant formation of 1,6-isomer) | 1. Reaction conditions favor the formation of the kinetic product (1,6-isomer).2. The nature of the imide substituent influences the electronic properties of the perylene core. | 1. Employ milder reaction conditions (e.g., lower temperature, less polar solvent) to favor the formation of the thermodynamic product (1,7-isomer).2. While difficult to change post-synthesis, be aware that bulkier imide substituents can influence the regioselectivity. |
| Difficulty in separating 1,6- and 1,7-dibromo isomers | 1. The isomers have very similar polarities, making chromatographic separation challenging.2. The solubility of the isomers in common recrystallization solvents is similar. | 1. Repetitive recrystallization is the most effective method. A mixture of dichloromethane and hexane (e.g., 1:1 v/v) is commonly used.[1] The 1,7-isomer is typically less soluble and will crystallize out first.2. If recrystallization is ineffective, high-performance liquid chromatography (HPLC) can be used for separation.[2] |
| Product degradation | 1. Reaction temperature is too high.2. Presence of strong acids or bases.3. Exposure to light, especially for prolonged reaction times. | 1. Conduct the reaction at the lowest effective temperature.2. Use neutral or mild reaction conditions whenever possible.3. Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during the dibromination of perylene diimides (PDIs)?
A1: The most common regioisomers formed are the 1,7-dibromo-PDI (major product) and the 1,6-dibromo-PDI (minor product).[1] Depending on the reaction conditions, you may also obtain monobrominated, tribrominated, and tetrabrominated species.
Q2: How can I favor the formation of the 1,7-dibromo-PDI over the 1,6-isomer?
A2: Milder reaction conditions generally favor the formation of the thermodynamically more stable 1,7-isomer. This includes using organic solvents like dichloromethane at room temperature instead of the harsher conditions of bromine in concentrated sulfuric acid at high temperatures.[3][4][5]
Q3: What is the best method to purify the 1,7-dibromo-PDI from the 1,6-isomer?
A3: The most widely reported and effective method for separating the 1,7- and 1,6-dibromo-PDI isomers is repetitive recrystallization.[3][4][5] The 1,7-isomer is generally less soluble than the 1,6-isomer in solvent mixtures like dichloromethane/hexane and will preferentially crystallize.[1] The purity of the fractions should be monitored by ¹H NMR spectroscopy.[6]
Q4: Can I use N-bromosuccinimide (NBS) for the bromination of PDIs?
A4: Yes, N-bromosuccinimide (NBS) can be used as a brominating agent, often in the presence of a catalyst like ferric chloride (FeCl₃).[7] This method can offer better control over the stoichiometry and may be preferable for achieving monobromination.[7]
Q5: How does the imide substituent affect the bromination reaction?
A5: The nature of the imide substituent can significantly impact the solubility and reactivity of the PDI.[3][5] Bulky or solubilizing imide groups can prevent aggregation, making the perylene core more accessible for bromination.[3][5] The electronic properties of the substituent can also influence the regioselectivity of the reaction.
Q6: What are the key differences in the ¹H NMR spectra of 1,6- and 1,7-dibromo-PDIs?
A6: The ¹H NMR spectra of the 1,6- and 1,7-isomers are distinct, particularly in the aromatic region corresponding to the perylene core protons. The 1,7-isomer, being more symmetrical, will show a simpler splitting pattern (e.g., a doublet and a singlet). The less symmetrical 1,6-isomer will exhibit a more complex pattern (e.g., two doublets and a singlet).[8][9] High-field NMR (e.g., 500 MHz) is often necessary to resolve the signals of the two isomers in a mixture.[1]
Q7: Are there alternative strategies to improve the synthesis and purification of regioisomerically pure 1,7-dibromo-PDIs?
A7: Yes, an effective strategy involves the use of perylene tetraesters (PTEs) as intermediates. PTEs are generally more soluble than the corresponding perylene dianhydrides or diimides, which facilitates both the bromination reaction and the purification of the 1,7-dibromo-PTE isomer by crystallization.[3] The purified 1,7-dibromo-PTE can then be converted to the desired PDI with high regioisomeric purity.
Quantitative Data
Table 1: Regioisomer Ratios and Yields in PDI Dibromination
| PDI Substrate (Imide Group) | Brominating Agent | Solvent | Temperature (°C) | Time | 1,7- to 1,6- Isomer Ratio | Overall Yield of Dibromo-PDIs | Reference |
| N,N'-Bis(2,4-dimethylpent-3-yl) | Bromine | Dichloromethane | 22-24 | 2 days | 5:1 | Not specified | [1] |
| N,N'-Bis(ethylpropyl) | Bromine | Dichloromethane | 22-24 | 4 days | 5:1 | Not specified | [1] |
| N,N'-Bis(2,4-dimethylpent-3-yl) | Bromine | Dichloromethane | 50 | 1 day | Not specified (exclusive dibromination) | Not specified | [1] |
| N-annulated PDI derivative | Bromine | Dichloromethane | Room Temp | Not specified | Not specified (forms a single product) | 98% | [10] |
Experimental Protocols
Protocol 1: Selective Dibromination of PDI under Mild Conditions
This protocol is adapted from a method for the bromination of N,N'-Bis(2,4-dimethylpent-3-yl)perylene-3,4:9,10-tetracarboxylic diimide.[1]
Materials:
-
N,N'-Bis(2,4-dimethylpent-3-yl)perylene-3,4:9,10-tetracarboxylic diimide (1.0 g, 1.7 mmol)
-
Bromine (18.66 g, 0.116 mol)
-
Dichloromethane (60 mL)
Procedure:
-
In a closed round bottom flask, dissolve the PDI starting material in dichloromethane.
-
Carefully add bromine to the solution.
-
Stir the mixture at 22-24°C for 2 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the excess bromine by bubbling air through the solution in a well-ventilated fume hood.
-
Remove the solvent under vacuum to obtain the crude product, which will be a mixture of 1,7- and 1,6-dibromo-PDIs.
Protocol 2: Purification of 1,7-Dibromo-PDI by Repetitive Recrystallization
This protocol is a general procedure based on established methods for separating 1,7- and 1,6-dibromo-PDI isomers.[1]
Materials:
-
Crude mixture of 1,7- and 1,6-dibromo-PDIs (e.g., 330 mg with a 5:1 ratio)
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve the crude mixture in a minimal amount of dichloromethane.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for several days (e.g., 5 days).
-
Collect the precipitated crystals by filtration. These crystals will be enriched in the 1,7-isomer.
-
Analyze the purity of the crystals and the mother liquor by ¹H NMR.
-
Repeat the recrystallization process with the collected crystals two or more times until the desired purity of the 1,7-isomer is achieved. For a 330 mg mixture, this process can yield approximately 180 mg (55%) of pure 1,7-dibromo-PDI.[1]
Visualizations
Caption: Workflow for the synthesis and purification of 1,7-dibromo-PDI.
References
- 1. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective bromination of perylene diimides under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
How to remove dibrominated impurities from 3-Bromoperylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing dibrominated impurities from 3-Bromoperylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of this compound?
During the electrophilic bromination of perylene to synthesize this compound, the reaction can proceed further, leading to the formation of over-brominated side products. The most common impurities are dibrominated perylene isomers, such as 3,9-dibromoperylene and 3,10-dibromoperylene.[1][2] These impurities are structurally very similar to the target compound, which can make purification challenging.
Q2: What is the underlying principle for separating mono- and di-brominated perylenes?
The separation of this compound from its dibrominated counterparts relies on the subtle differences in their physical properties, primarily polarity and solubility.
-
Polarity: The presence of a second electronegative bromine atom in dibromoperylene (C₂₀H₁₀Br₂) makes it slightly more polar than this compound (C₂₀H₁₁Br).[1][3] This difference is exploited in column chromatography.
-
Solubility: The desired product and the impurities may exhibit different solubilities in a given solvent at various temperatures, which forms the basis for purification by recrystallization.
Q3: Which purification techniques are most effective for removing dibrominated impurities from this compound?
The two most effective and widely used techniques are column chromatography and recrystallization. Column chromatography is particularly effective for separating compounds with different polarities, while recrystallization is excellent for removing smaller amounts of impurities from a solid.[1][4]
Table 1: Comparison of Primary Purification Techniques
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential adsorption of components onto a solid stationary phase based on polarity.[5] | Difference in solubility of the compound and impurities in a hot versus cold solvent.[6] |
| Purity Achievable | High (>95-99%), dependent on conditions. | High, but may be less effective if impurities co-crystallize. |
| Typical Yield | Generally lower due to material loss on the column. | Can be high if the correct solvent is chosen and the procedure is optimized.[4] |
| Scalability | Can be scaled from milligrams to kilograms (preparative HPLC). | Excellent for both small and large-scale purification. |
| Primary Application | Ideal for separating mixtures with closely related polarities and as a primary purification step.[1] | Best for removing small amounts of impurities from a mostly pure compound or as a final polishing step.[6] |
Experimental Protocols & Workflow
The general workflow for purifying crude this compound involves an initial purification by column chromatography followed by a final polishing step using recrystallization to achieve high purity.
Caption: General experimental workflow for the purification of this compound.
Detailed Protocol: Column Chromatography
This protocol outlines a standard procedure for separating this compound from more polar dibrominated impurities using silica gel chromatography.[5][7]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane (or cyclohexane), Dichloromethane (DCM) or Toluene
-
Chromatography column, flasks, and test tubes
Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between this compound and the dibrominated impurities.
-
A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like DCM or toluene.
-
Aim for an Rf value of ~0.3 for the this compound spot. The more polar dibrominated impurities will have a lower Rf value.
-
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[5][8]
-
In a beaker, prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane).[9]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[8]
-
Open the stopcock to allow some solvent to drain, settling the silica bed. Never let the solvent level drop below the top of the silica.[8]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum possible amount of DCM or the eluent mixture.
-
Carefully pipette this concentrated solution onto the top of the silica gel.[9]
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the top of the column, ensuring not to disturb the packed bed.[10]
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes.
-
Since this compound is less polar, it will elute from the column before the dibrominated impurities.
-
You may start with a less polar solvent (e.g., 98:2 Hexane:DCM) and gradually increase the polarity (gradient elution) to speed up the elution of the more polar impurities later.[10]
-
-
Analysis and Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions containing only this compound.
-
Remove the solvent using a rotary evaporator to yield the purified solid.[10]
-
Detailed Protocol: Recrystallization
This method is ideal as a final purification step after column chromatography.[4][6]
Materials:
-
Semi-pure this compound (from chromatography)
-
High-purity solvent (e.g., Toluene, Xylene, or Chlorobenzene)
-
Erlenmeyer flask, heating source (hot plate), and filtration apparatus
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at an elevated temperature.[6] The dibrominated impurities should ideally remain soluble at low temperatures or be much less soluble at high temperatures.
-
Dissolution:
-
Place the semi-pure this compound solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently while stirring.[11]
-
Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.[11][12]
-
-
Cooling and Crystallization:
-
Crystal Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly to remove all traces of the solvent.
-
Troubleshooting Guide
Caption: Troubleshooting guide for common column chromatography problems.
Q4: My compounds are co-eluting or not separating on the column. What should I do?
A: This indicates that the polarity of your mobile phase is not optimized.[10]
-
If compounds elute too quickly (high Rf): Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[10]
-
If compounds are not moving from the origin (low Rf): Your mobile phase is not polar enough. Increase its polarity by adding more of the more polar solvent (e.g., DCM or toluene).
Q5: No crystals form after cooling my recrystallization solution. What went wrong?
A: This is a common issue that can be resolved in several ways.
-
Too much solvent was added: Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4]
-
Supersaturation has not been reached: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The tiny glass particles can act as nucleation sites.[12]
-
Use a seed crystal: Add a tiny crystal of pure this compound to the solution to initiate crystallization.[12]
Q6: During recrystallization, my product oiled out instead of forming crystals. How can I fix this?
A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solid, or if the solution is too concentrated.
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Allow the solution to cool much more slowly, perhaps by insulating the flask, to encourage crystal formation instead of precipitation.[4]
References
- 1. Buy 3,10-Dibromoperylene | 85514-20-1 [smolecule.com]
- 2. Buy 3,9-Dibromoperylene | 56752-35-3 [smolecule.com]
- 3. biosynth.com [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromoperylene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-bromoperylene and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control: Exothermic bromination reactions can be difficult to control on a larger scale, potentially leading to over-bromination and the formation of di- or poly-brominated byproducts.
-
Regioselectivity: Achieving high regioselectivity for the 3-position can be challenging, as bromination of perylene can potentially yield other isomers.
-
Purification: The separation of this compound from unreacted perylene and other brominated isomers can be difficult, often requiring multiple chromatographic steps, which are not ideal for large-scale production.[1][2]
-
Solubility: Perylene and its derivatives often have low solubility in common organic solvents, which can complicate reaction conditions and purification.
Q2: Which brominating agents are recommended for the synthesis of this compound?
A2: Common brominating agents for aromatic compounds include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of agent can influence the reaction's selectivity and safety profile. For instance, direct bromination with Br₂ in a chlorinated solvent is a common method.[1]
Q3: How can the formation of poly-brominated byproducts be minimized?
A3: To minimize the formation of di- and tri-brominated perylenes, careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess or an equimolar amount of the brominating agent relative to perylene is recommended. Additionally, slow, dropwise addition of the brominating agent at a controlled temperature can help prevent localized areas of high concentration, which can lead to over-bromination.[3]
Q4: What are the most effective methods for purifying scaled-up batches of this compound?
A4: While column chromatography is effective at the lab scale, it is often impractical for large quantities. For scaled-up purification, the following methods should be considered:
-
Recrystallization: This is a primary method for purifying solids at scale. Finding a suitable solvent or solvent system in which the solubility of this compound and its impurities differs significantly with temperature is key.
-
Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step.
-
Sublimation: Perylene and its derivatives can sometimes be purified by sublimation under high vacuum, which can be effective for separating compounds with different volatilities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent is used and allow for slow cooling to maximize crystal formation. | |
| Formation of Multiple Products (Isomers and/or Poly-brominated Species) | Poor regioselectivity of the bromination reaction. | Screen different solvents and reaction temperatures to optimize for the desired isomer. |
| Excess brominating agent. | Reduce the amount of brominating agent and add it portion-wise. Ensure efficient stirring to maintain a homogeneous reaction mixture.[3] | |
| Difficulty in Removing Unreacted Perylene | Similar solubility of perylene and this compound. | Employ multiple purification techniques. For example, an initial recrystallization could be followed by column chromatography on a portion of the material if very high purity is required. |
| Product is a Dark, Oily Solid Instead of a Crystalline Powder | Presence of impurities. | Re-purify the product using the methods described above. The use of activated carbon during recrystallization can help remove colored impurities.[3] |
| Reaction Stalls Before Completion | Deactivation of the brominating agent. | Ensure all reagents and solvents are dry, as water can react with some brominating agents. |
| Poor solubility of the starting material. | Use a co-solvent to increase the solubility of perylene. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁Br | [4] |
| Molecular Weight | 331.21 g/mol | [5] |
| Melting Point | 245-246 °C | [5] |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [5][6] |
| Appearance | Solid | [5] |
| CAS Number | 23683-68-3 | [4][5][6][7] |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific equipment and scales.
Materials:
-
Perylene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a large, multi-necked reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge perylene and DMF.
-
Stir the mixture to form a suspension.
-
In a separate flask, dissolve NBS in DMF.
-
Slowly add the NBS solution to the perylene suspension via the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the reaction mixture into a large volume of deionized water.
-
Filter the resulting precipitate and wash it thoroughly with deionized water.
-
To remove any unreacted bromine, wash the solid with a sodium sulfite solution.
-
Dry the crude product under vacuum.
-
For purification, dissolve the crude product in a minimal amount of hot DCM and recrystallize.
-
Filter the purified crystals, wash with cold DCM, and dry under vacuum to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23683-68-3 [sigmaaldrich.com]
- 6. This compound | CAS#:23683-68-3 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Bromoperylene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectroscopic characteristics of 3-bromoperylene and its isomers, offering valuable data for the identification and differentiation of these compounds in complex reaction mixtures. Understanding the distinct NMR fingerprint of each isomer is crucial for ensuring the purity of synthetic products and for the unambiguous structural elucidation of novel perylene-based materials.
Comparison of ¹H NMR Data
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic Hs | 7.46-7.51 | m | - |
| Aromatic H | 7.59 | t | 4.4 | |
| Aromatic Hs | 7.68-7.72 | m | - | |
| Aromatic H | 7.78-7.80 | m | - | |
| Aromatic H | 7.98-8.04 | m | - | |
| Aromatic H | 8.09-8.14 | m | - | |
| Aromatic Hs | 8.17-8.28 | m | - | |
| 1,7-Dibromoperylene Derivative | Aromatic Hs | 8.09 | d | 8.0 |
| Aromatic Hs | 8.29 | s | - | |
| Aromatic Hs | 8.95 | d | 8.0 |
Note: The data for the 1,7-dibromoperylene derivative corresponds to a tetrabutylester derivative, which may slightly influence the chemical shifts compared to the parent dibromoperylene.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of perylene using N-bromosuccinimide (NBS) in a suitable solvent.
Materials:
-
Perylene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Dichloromethane (for purification)
Procedure:
-
Suspend perylene in DMF.
-
Slowly add a solution of NBS (1.3 equivalents) in DMF to the perylene suspension over several hours at room temperature.
-
Stir the reaction mixture overnight.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash sequentially with ethanol, diethyl ether, and dichloromethane.
-
Dry the solid under vacuum to yield a mixture of brominated perylenes, with this compound as the major product.
-
Further purification can be achieved by column chromatography on silica gel.
¹H NMR Sample Preparation
Materials:
-
Brominated perylene sample (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
Procedure:
-
Dissolve the brominated perylene sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer, typically operating at 400 MHz or higher for better resolution of the aromatic region.
Logical Workflow for Product Characterization
The following diagram illustrates a logical workflow for the characterization of a this compound synthesis product mixture using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR characterization of this compound products.
This guide serves as a foundational resource for researchers working with brominated perylenes. The provided data and protocols will aid in the accurate identification and characterization of these important molecular building blocks. Further research to obtain and publish the ¹H NMR data for 1-bromoperylene and 2-bromoperylene would be a valuable contribution to the scientific community.
A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromoperylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization of 3-bromoperylene and its derivatives. The information presented is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs, with a focus on performance, experimental considerations, and data interpretation.
Mass Spectrometry Approaches: A Comparative Overview
Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of organic molecules. For this compound derivatives, several ionization methods can be employed, each with distinct advantages and limitations.
Table 1: Comparison of Mass Spectrometry Ionization Techniques for this compound Derivatives
| Ionization Technique | Principle | Expected Performance for this compound Derivatives | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Provides a characteristic fragmentation pattern useful for structural identification. The molecular ion peak should be observable. | Reproducible fragmentation patterns, extensive libraries for comparison. | Can lead to excessive fragmentation and the absence of a molecular ion peak for some derivatives. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecules. | Soft ionization technique, expected to yield a prominent protonated molecule [M+H]⁺.[1] | Suitable for polar and thermally labile derivatives, easily coupled with liquid chromatography (LC). | May not be efficient for nonpolar derivatives without a suitable site for protonation. |
| Atmospheric Pressure Photoionization (APPI) | Analytes are ionized by photons, often with the aid of a dopant. | A sensitive method for the quantification of brominated polycyclic aromatic hydrocarbons (BrPAHs). | High sensitivity, suitable for nonpolar compounds. | Requires a UV-transparent mobile phase for LC-MS. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. | Effective for high molecular weight and insoluble derivatives. | High sensitivity, tolerant to some impurities. | Sample preparation can be critical, potential for matrix interference. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Protocol for the Analysis of this compound Derivatives
This protocol is adapted from established methods for the analysis of polycyclic aromatic compounds.
1. Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of 1-10 µg/mL.
-
If analyzing a complex matrix, perform appropriate extraction and clean-up procedures to isolate the analytes of interest.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 300 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
LC-MS Protocol for the Analysis of this compound Derivatives
This protocol is based on methods developed for the sensitive analysis of brominated PAHs.
1. Sample Preparation:
-
Dissolve the this compound derivative in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B.
-
2-15 min: 50-100% B.
-
15-20 min: 100% B.
-
20.1-25 min: 50% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Photoionization (APPI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Mass Range: m/z 100-1000.
Fragmentation Pattern of this compound
Understanding the fragmentation pattern is key to structural elucidation. While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry for brominated aromatic compounds. The molecular formula of this compound is C₂₀H₁₁Br, with a monoisotopic mass of approximately 330.0044 Da.[2] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with a roughly 1:1 ratio.
Predicted Fragmentation Pathways:
Caption: Predicted EI fragmentation of this compound.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions. | Information on the electronic structure and conjugation of the perylene core. | Non-destructive, provides quick assessment of purity and concentration. | Limited structural information, spectra of similar derivatives can be very similar.[3] |
| Fluorescence Spectroscopy | Measures the emission of light from a molecule after it has absorbed light. | Highly sensitive detection and information about the electronic and vibrational states.[3] | Very high sensitivity, can be used for trace analysis. | Not all derivatives may be fluorescent, susceptible to quenching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Provides detailed structural information, including the position of the bromine atom and other substituents on the perylene core. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe vibrational modes. | Provides a vibrational fingerprint of the molecule, sensitive to the aromatic framework.[4][5][6][7][8][9] | Non-destructive, minimal sample preparation, can be used for in-situ analysis. | Can be affected by fluorescence, may have lower sensitivity for some compounds. |
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a novel this compound derivative.
Caption: General workflow for the analysis of this compound derivatives.
References
- 1. This compound | 23683-68-3 [chemicalbook.com]
- 2. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hou.usra.edu [hou.usra.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic investigation of acenes and perylene dyes in the triplet-excited state [escholarship.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromoperylene and 3,9-Dibromoperylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Bromoperylene and 3,9-dibromoperylene. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel perylene-based materials for applications in organic electronics, photovoltaics, and medicinal chemistry. This document outlines their performance in common cross-coupling and lithiation reactions, supported by representative experimental data and detailed protocols.
Introduction to Perylene and Its Bromo-Derivatives
Perylene, a polycyclic aromatic hydrocarbon, is a prominent building block for functional organic materials due to its excellent photophysical properties and high charge carrier mobility. Brominated perylenes, such as this compound and 3,9-dibromoperylene, serve as versatile intermediates for further functionalization through various cross-coupling and substitution reactions. The number and position of bromine substituents significantly influence the electronic properties and, consequently, the chemical reactivity of the perylene core.
This compound possesses a single bromine atom, making it an ideal substrate for monofunctionalization. In contrast, 3,9-dibromoperylene offers two reactive sites, enabling the synthesis of symmetrically or asymmetrically disubstituted perylene derivatives. The presence of two electron-withdrawing bromine atoms in 3,9-dibromoperylene generally leads to a lower reactivity of the C-Br bonds compared to the single C-Br bond in this compound in palladium-catalyzed cross-coupling reactions. This is attributed to the increased inductive effect, which can influence the oxidative addition step in the catalytic cycle.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound and 3,9-dibromoperylene is presented below. These properties are fundamental to their application and characterization.
| Property | This compound | 3,9-Dibromoperylene |
| Molecular Formula | C₂₀H₁₁Br | C₂₀H₁₀Br₂ |
| Molecular Weight | 331.21 g/mol [1] | 410.10 g/mol [1] |
| CAS Number | 23683-68-3[1] | 56752-35-3[1] |
| Appearance | Solid | White to yellow solid[2] |
| Melting Point | 222-224 °C | 290 °C[2] |
| Solubility | Insoluble in water | Insoluble in water (1.1E-6 g/L at 25 °C)[2] |
| ¹H NMR (typical) | Aromatic protons in the downfield region | Aromatic protons in the downfield region (8.0-9.0 ppm)[3] |
| UV-Vis Abs. (λmax) | ~435 nm | 440-460 nm[3] |
Comparative Reactivity in Key Organic Reactions
The reactivity of this compound and 3,9-dibromoperylene is most commonly exploited in palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. Below is a comparative overview of their behavior in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For bromoperylenes, this reaction is crucial for introducing aryl or vinyl substituents.
General Observations:
-
This compound: Typically exhibits higher reactivity, requiring milder conditions and shorter reaction times to achieve high yields of the mono-arylated product.
-
3,9-Dibromoperylene: Due to the electronic effect of two bromine atoms, it is generally less reactive. Higher catalyst loadings, stronger bases, and longer reaction times are often necessary to achieve double substitution. Stepwise functionalization to obtain mono-arylated products from the dibromo-compound can be challenging to control due to the similar reactivity of the two bromine atoms, though careful control of stoichiometry and reaction conditions can favor mono-substitution.
Representative Reaction Conditions:
| Parameter | This compound (Monocoupling) | 3,9-Dibromoperylene (Dicoupling) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, which are important motifs in pharmaceuticals and organic electronic materials.
General Observations:
-
This compound: Readily undergoes amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions.
-
3,9-Dibromoperylene: Similar to the Suzuki coupling, it requires more forcing conditions for diamination. The choice of ligand is critical to achieve high yields and avoid side reactions.
Representative Reaction Conditions:
| Parameter | This compound (Monoamination) | 3,9-Dibromoperylene (Diamination) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos | XPhos, tBuXPhos |
| Base | NaOtBu, K₃PO₄ | NaOtBu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 90-110 °C | 100-130 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
Lithiation and Subsequent Electrophilic Quench
Lithium-halogen exchange offers an alternative route to functionalize bromoperylenes, particularly for introducing functionalities that are not amenable to cross-coupling reactions.
General Observations:
-
This compound: Undergoes lithium-halogen exchange relatively cleanly at low temperatures upon treatment with organolithium reagents like n-BuLi or t-BuLi. The resulting lithiated perylene is a potent nucleophile.
-
3,9-Dibromoperylene: Dilithiation can be achieved, but often requires an excess of the organolithium reagent and careful temperature control to avoid side reactions. Selective monolithiation can be challenging.
Experimental Protocols
The following are representative protocols for key reactions involving bromoperylenes. These should be considered as starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent mixture, such as toluene/H₂O (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3,9-Dibromoperylene
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3,9-dibromoperylene (1.0 equiv.), the desired amine (2.2 equiv.), a strong, non-nucleophilic base like NaOtBu (2.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable ligand, for instance, XPhos (0.04 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
After filtration and solvent removal, purify the product by column chromatography.
Protocol 3: Lithiation of this compound and Quenching with an Electrophile
-
To a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or chlorosilane) (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic phases, remove the solvent in vacuo, and purify the residue by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the functionalization of this compound and 3,9-dibromoperylene.
Caption: General workflow for the monofunctionalization of this compound.
Caption: Potential functionalization pathways for 3,9-dibromoperylene.
Conclusion
References
Beyond Bromination: A Comparative Guide to Perylene Functionalization Precursors
For researchers, scientists, and drug development professionals seeking to move beyond traditional reliance on 3-Bromoperylene, this guide offers a comparative analysis of alternative precursors for perylene functionalization. We delve into key methodologies, presenting experimental data and detailed protocols to inform your synthetic strategies.
The functionalization of the perylene core is a critical step in the development of advanced materials for organic electronics, photovoltaics, and biomedical applications. While this compound has historically served as a common starting point for introducing a variety of functional groups, its synthesis and use can present challenges. This guide explores viable and, in some cases, more efficient alternatives, including Perylene Tetracarboxylic Dianhydride (PTCDA), direct C-H functionalization of the perylene core, and the use of nitrated perylene derivatives.
Executive Summary of Alternative Precursors
This guide focuses on three primary alternatives to this compound for the functionalization of the perylene scaffold:
-
Perylene Tetracarboxylic Dianhydride (PTCDA) and its Bisimide (PBI) Derivatives: A versatile and widely used precursor that allows for functionalization at the imide positions and subsequent modifications of the perylene core.
-
Direct C-H Functionalization of Perylene: An atom-economical approach that avoids the need for pre-halogenation, offering a more direct route to functionalized perylenes.
-
1-Nitroperylenediimide (1-NitroPDI): An emerging building block that provides an alternative to brominated intermediates for introducing a range of functionalities.
The following sections will provide a detailed comparison of these precursors, including their synthetic pathways, experimental data, and representative protocols.
Comparative Analysis of Perylene Functionalization Strategies
The choice of precursor significantly impacts the synthetic route, reaction conditions, and achievable functionalities. The following table summarizes the key quantitative data for each alternative approach, allowing for a direct comparison of their performance.
| Precursor/Method | Target Position | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perylene Tetracarboxylic Dianhydride (PTCDA) | Imide Position | α-amino acids, primary amines | Imidazole | 95 | 3 | 73-92 | [1][2][3] |
| Perylene Tetracarboxylic Dianhydride (PTCDA) | Imide Position | Aliphatic/Aromatic diamines | Excess amine | 100 | 0.5-48 | Good | [1] |
| Direct C-H Alkylation of PBI | Bay (meta) Position | Alkyl halides, Pd(OAc)₂, PPh₃, Cs₂CO₃ | o-xylene | Not specified | Not specified | Good | [4] |
| 1-NitroPDI | Bay Position | Various nucleophiles/coupling partners | Not specified | Not specified | Not specified | High | [5] |
| Traditional Bromination of PTCDA | Bay Position | Bromine, fuming sulfuric acid | Fuming H₂SO₄ | High | Not specified | High | [6][7][8] |
Synthetic Pathways and Methodologies
The functionalization of perylene can be achieved through distinct synthetic pathways depending on the chosen precursor. The following diagrams, generated using Graphviz, illustrate the logical flow of these key strategies.
Detailed Experimental Protocols
To facilitate the adoption of these alternative methods, detailed experimental protocols for key reactions are provided below.
Protocol 1: Synthesis of Perylene Bisimides from PTCDA
This protocol describes the synthesis of perylene bisimides by reacting perylenetetracarboxylic dianhydride with primary amines in imidazole.[1]
Materials:
-
Perylenetetracarboxylic dianhydride (PTCDA)
-
Appropriate primary amine (e.g., α-amino acids, aliphatic or aromatic amines)
-
Imidazole
Procedure:
-
Combine perylenetetracarboxylic dianhydride (1 equivalent) and the primary amine (2-2.1 equivalents) in a reaction vessel.
-
Add imidazole (10-17 equivalents) to the mixture to act as a solvent.
-
Heat the reaction mixture to 95 °C.
-
Maintain the temperature and stir for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can typically be isolated through simple purification methods, avoiding the need for complex chromatography.
Protocol 2: Direct meta-Selective Alkylation of Perylene Bisimides
This protocol outlines a palladium-catalyzed direct C-H functionalization for the alkylation of perylene bisimides at the bay positions.[4]
Materials:
-
Perylene Bisimide (PBI)
-
Alkyl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
o-xylene
Procedure:
-
In a reaction vessel, dissolve the perylene bisimide in o-xylene.
-
Add the alkyl halide, Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and an excess of Cs₂CO₃ as the base.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques to isolate the meta-alkylated perylene bisimide.
Protocol 3: Traditional Bromination of Perylene Scaffolds
For comparative purposes, a general outline of the traditional, harsher method for brominating the perylene core is provided. This method is often used to generate brominated precursors for subsequent functionalization.[4][7]
Materials:
-
Perylene derivative (e.g., PTCDA or PBI)
-
Bromine
-
Fuming sulfuric acid or oleum
Procedure:
-
Caution: This reaction involves highly corrosive and hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve or suspend the perylene derivative in concentrated sulfuric acid or oleum.
-
Add bromine to the mixture.
-
Heat the reaction mixture to a high temperature.
-
The reaction time and temperature will vary depending on the desired degree of bromination.
-
After the reaction, carefully quench the mixture with ice water to precipitate the brominated product.
-
Collect the solid product by filtration and wash thoroughly with water to remove residual acid.
-
The crude product may require further purification.
Conclusion
The functionalization of perylene is no longer solely reliant on this compound. The use of Perylene Tetracarboxylic Dianhydride offers a robust and versatile platform for introducing a wide array of functionalities at the imide positions. For direct modification of the perylene core, direct C-H functionalization presents a more atom-economical and environmentally friendly alternative to traditional halogenation-based methods.[4][6] Furthermore, 1-NitroPDI is emerging as a valuable and reactive intermediate for bay-position functionalization.[5] By providing detailed comparative data and experimental protocols, this guide aims to empower researchers to select the most appropriate and efficient synthetic strategy for their specific perylene functionalization needs, fostering innovation in the development of novel materials.
References
- 1. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]
- 2. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 7. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy [mdpi.com]
A Comparative Guide to Halogenated Perylenes in Cross-Coupling Reactions: 3-Bromoperylene vs. Other Halogenated Counterparts
For researchers, scientists, and drug development professionals, the functionalization of polycyclic aromatic hydrocarbons (PAHs) like perylene is a critical step in the synthesis of advanced materials and complex therapeutics. Palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic effort, and the choice of the halogen on the perylene core significantly influences reactivity, reaction conditions, and overall efficiency. This guide provides an objective comparison of 3-bromoperylene with other halogenated perylenes (iodo-, chloro-, and fluoro-) in common cross-coupling reactions, supported by available experimental data and established reactivity principles.
The utility of a halogenated perylene in cross-coupling is fundamentally dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a direct consequence of the decreasing C-X bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. While specific quantitative data for all halogenated perylenes across all major cross-coupling reactions is not extensively documented in a single comparative study, a clear hierarchy of reactivity can be established based on the wealth of knowledge on aryl halides.
Reactivity and Performance in Key Cross-Coupling Reactions
This section details the comparative performance of 3-bromo-, 3-iodo-, 3-chloro-, and 3-fluoroperylene in Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For halogenated perylenes, the reactivity trend holds true.
3-Iodoperylene is expected to be the most reactive substrate, allowing for coupling under the mildest conditions, often at lower temperatures and with a wider range of palladium catalysts and bases.
This compound represents a good balance between reactivity and stability, making it a widely used and commercially available starting material. It generally requires slightly more forcing conditions than the iodo- a`nalog but is significantly more reactive than the chloro- derivative.
3-Chloroperylene is considerably less reactive and often necessitates the use of more sophisticated and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and stronger bases to achieve reasonable yields.
3-Fluoroperylene is generally considered unreactive in standard Suzuki-Miyaura coupling conditions due to the very strong C-F bond.
| Halogenated Perylene | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Iodoperylene | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 60-100 | 2-12 | High (often >90%) |
| This compound | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 80-120 | 12-24 | Good to High (70-95%) |
| 3-Chloroperylene | Pd₂(dba)₃/XPhos, PEPPSI | Cs₂CO₃, K₃PO₄ | 100-140 | 24-48 | Moderate to Good (40-80%) |
| 3-Fluoroperylene | Not commonly used | - | - | - | Very Low to No Reaction |
Note: The data in this table is compiled from typical conditions for aryl halides and extrapolated for the perylene scaffold. Specific yields and conditions can vary based on the coupling partner and precise experimental setup.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of halogenated perylenes in this reaction follows the same general trend. A simple and efficient Sonogashira cross-coupling of cyclic 3-bromo-1,2-diketones with substituted acetylenes has been developed, affording enols of 3-alkynyl-substituted 1,2-diketones in good yields.[1]
3-Iodoperylene readily undergoes Sonogashira coupling, often at room temperature, with a standard palladium-copper co-catalyst system.
This compound is also a suitable substrate, though it may require elevated temperatures to achieve high conversion rates.
3-Chloroperylene presents a significant challenge and typically requires specialized catalyst systems and higher temperatures.
3-Fluoroperylene is generally not a viable substrate for Sonogashira coupling.
| Halogenated Perylene | Typical Catalyst System | Typical Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Iodoperylene | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | 25-80 | 1-6 | High (often >90%) |
| This compound | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | 50-100 | 6-24 | Good to High (60-90%) |
| 3-Chloroperylene | Pd(OAc)₂/ligand, Ni-based | Cs₂CO₃, K₂CO₃ | 100-150 | 24-72 | Low to Moderate (20-60%) |
| 3-Fluoroperylene | Not commonly used | - | - | - | Very Low to No Reaction |
Note: The data in this table is compiled from typical conditions for aryl halides and extrapolated for the perylene scaffold. Specific yields and conditions can vary based on the coupling partner and precise experimental setup.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The reactivity of halogenated perylenes again mirrors the C-X bond strength.
3-Iodoperylene and this compound are both effective substrates for the Heck reaction, with the iodo derivative generally reacting faster and under milder conditions.
3-Chloroperylene can be used, but often requires higher catalyst loadings, specialized ligands, and elevated temperatures.
3-Fluoroperylene is typically unreactive.
| Halogenated Perylene | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Iodoperylene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | 80-120 | 4-16 | High (often >85%) |
| This compound | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | 100-140 | 12-36 | Good (60-85%) |
| 3-Chloroperylene | Pd₂(dba)₃/ligand, palladacycles | K₂CO₃, Cs₂CO₃ | 120-160 | 24-72 | Moderate (30-70%) |
| 3-Fluoroperylene | Not commonly used | - | - | - | Very Low to No Reaction |
Note: The data in this table is compiled from typical conditions for aryl halides and extrapolated for the perylene scaffold. Specific yields and conditions can vary based on the coupling partner and precise experimental setup.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. The reactivity pattern of halogenated perylenes remains consistent.
3-Iodoperylene and this compound are both readily coupled via the Stille reaction.
3-Chloroperylene is a more challenging substrate, often requiring more active catalysts and harsher conditions.
3-Fluoroperylene is generally not used in Stille couplings.
| Halogenated Perylene | Typical Catalyst/Ligand | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Iodoperylene | Pd(PPh₃)₄, Pd₂(dba)₃ | CuI, LiCl | 60-100 | 2-12 | High (often >90%) |
| This compound | Pd(PPh₃)₄, Pd(OAc)₂/ligand | CuI, LiCl | 80-120 | 12-24 | Good to High (70-90%) |
| 3-Chloroperylene | Pd₂(dba)₃/P(t-Bu)₃, Pd(PCy₃)₂ | CsF, LiCl | 100-140 | 24-48 | Moderate (40-70%) |
| 3-Fluoroperylene | Not commonly used | - | - | - | Very Low to No Reaction |
Note: The data in this table is compiled from typical conditions for aryl halides and extrapolated for the perylene scaffold. Specific yields and conditions can vary based on the coupling partner and precise experimental setup.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, if not used as the solvent).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 50-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Principles and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Relative reactivity of halogenated perylenes in cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
In the realm of palladium-catalyzed cross-coupling reactions, the choice of halogen on the perylene substrate is a critical determinant of reaction success. While 3-iodoperylene offers the highest reactivity, allowing for mild reaction conditions, its higher cost and potentially lower stability can be drawbacks. This compound provides a practical and effective compromise, exhibiting good reactivity under reasonably accessible conditions, making it a workhorse for many synthetic applications. 3-Chloroperylene represents a more challenging but increasingly viable option due to the development of advanced catalyst systems, offering a more cost-effective alternative for large-scale synthesis. 3-Fluoroperylene remains largely unreactive in standard cross-coupling protocols and is not a suitable choice for these transformations. The selection of the appropriate halogenated perylene will therefore depend on a careful consideration of the desired reactivity, cost, availability of starting materials, and the specific requirements of the synthetic target.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Bromoperylene Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized 3-Bromoperylene. It offers a detailed examination of two primary HPLC techniques: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), presenting supporting data and experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a crucial building block in the synthesis of a wide range of perylene-based derivatives used in organic electronics, dye chemistry, and pharmaceutical research. The electrophilic bromination of perylene is a common synthetic route to obtain this compound. However, this reaction can yield a mixture of products, including unreacted starting material (perylene) and poly-brominated species, such as dibromoperylene isomers. Therefore, a robust and reliable analytical method is essential to accurately determine the purity of the synthesized this compound and to quantify any process-related impurities. HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity. This guide compares the performance of a standard Reversed-Phase C18 method with a Normal-Phase Cyano column method for the purity assessment of this compound.
Comparison of HPLC Methods for this compound Purity Analysis
The choice between Reversed-Phase and Normal-Phase HPLC for the analysis of this compound and its derivatives depends on the specific separation goals. RP-HPLC separates molecules based on their hydrophobicity, while NP-HPLC separates them based on their polarity.
| Parameter | Reversed-Phase HPLC (C18 Column) | Normal-Phase HPLC (Cyano Column) |
| Principle of Separation | Hydrophobic interactions. Less polar compounds are retained longer. | Polar interactions (adsorption). More polar compounds are retained longer. |
| Typical Elution Order | Perylene, this compound, Dibromoperylenes | Dibromoperylenes, this compound, Perylene |
| Resolution of Isomers | Moderate. May require gradient optimization for baseline separation of dibromoperylene isomers. | Excellent. The cyano phase offers unique selectivity for aromatic positional isomers.[1][2] |
| Sensitivity | High, especially with UV or fluorescence detection. | High, compatible with UV detection. |
| Robustness & Reproducibility | Generally high and reproducible. | Can be sensitive to mobile phase water content, requiring careful solvent preparation. |
| Column Equilibration | Relatively fast. | Can be slower, especially when changing mobile phase composition. |
| Typical Mobile Phases | Acetonitrile/Water, Methanol/Water | Hexane/Ethyl Acetate, Hexane/Isopropanol |
| Advantages | - Widely applicable and well-understood. - Excellent for separating compounds with different degrees of bromination. | - Superior resolution of constitutional isomers. - Offers a different selectivity compared to C18 columns.[1] |
| Disadvantages | - May have limited selectivity for positional isomers. | - Mobile phases are often more flammable and less environmentally friendly. - Requires stringent control of mobile phase composition. |
Experimental Protocols
Below are detailed protocols for the two compared HPLC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is ideal for routine purity checks and for quantifying the amount of unreacted perylene and poly-brominated impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 435 nm. Perylene and its derivatives have strong absorbance in the UV-Vis region.
Sample Preparation: Prepare a stock solution of the synthesized this compound sample by dissolving approximately 1 mg of the compound in 10 mL of tetrahydrofuran (THF) to achieve a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method is particularly advantageous for the separation of dibromoperylene isomers, which can be challenging to resolve by RP-HPLC.
Instrumentation:
-
HPLC system with an isocratic or gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 254 nm and 435 nm.
Sample Preparation: Prepare a stock solution of the synthesized this compound sample by dissolving approximately 1 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 0.1 mg/mL. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of synthesized this compound.
Caption: General workflow for HPLC purity analysis of this compound.
Logical Decision-Making for Method Selection
The choice of HPLC method should be guided by the specific analytical requirements. The following diagram outlines a logical approach to selecting the most suitable method.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
Both Reversed-Phase and Normal-Phase HPLC are effective techniques for assessing the purity of synthesized this compound. For routine analysis focusing on the separation of the starting material, the desired product, and more highly brominated species, the RP-HPLC method on a C18 column is robust, reliable, and straightforward. However, when the primary concern is the resolution of constitutional isomers, such as different dibromoperylene species, the NP-HPLC method using a cyano column offers superior selectivity. Researchers should select the method that best aligns with their specific analytical challenges and objectives. For comprehensive characterization, employing both methods can provide orthogonal data, leading to a more complete purity profile of the synthesized this compound derivative.
References
A Comparative Guide to the Cyclic Voltammetry Analysis of Perylene-Based Materials
The electrochemical properties of novel organic semiconductor materials are crucial for their application in electronic devices. For researchers, scientists, and professionals in drug development, understanding these properties is fundamental. Perylene-based materials, including 3-Bromoperylene derivatives, are a significant class of organic chromophores known for their excellent chemical, photo, and thermal stability. This guide provides a comparative analysis of the electrochemical behavior of various perylene derivatives, with a focus on data obtained through cyclic voltammetry (CV).
Electrochemical Properties of Perylene Derivatives
Cyclic voltammetry is a powerful technique used to investigate the redox behavior of chemical species. In the context of perylene-based materials, CV is employed to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are essential for designing and evaluating materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The HOMO and LUMO energy levels are crucial in determining the efficiency of charge injection and transport in a device. The HOMO-LUMO gap, which is the difference in energy between these two orbitals, dictates the material's optical and electronic properties. A smaller HOMO-LUMO gap is generally associated with materials that absorb light at longer wavelengths.
Below is a summary of the electrochemical data for several perylene derivatives, providing a comparative overview of their redox potentials and energy levels.
| Compound | E_red (V) | E_ox (V) | LUMO (eV) | HOMO (eV) | E_g^ec (eV) | Reference |
| Perylene | -1.27, -1.76 | +1.25 | - | - | - | [1] |
| 1-(N,N-dihexylamino)perylene bisimide | -1.11, -1.31 | +0.76, +1.02 | -3.67 | -5.64 | 1.97 | [2] |
| 1-(N,N-didodecylamino)perylene bisimide | -1.12, -1.32 | +0.75, +1.01 | -3.66 | -5.63 | 1.97 | [2] |
| 1-(N,N-dioctadecylamino)perylene bisimide | -1.13, -1.33 | +0.74, +1.00 | -3.65 | -5.62 | 1.97 | [2] |
| PDI-A | -0.98 | - | - | - | - | [1] |
Note: Potentials are typically referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Experimental Protocol for Cyclic Voltammetry
A standardized experimental setup is crucial for obtaining reproducible and comparable cyclic voltammetry data. The following protocol outlines a typical procedure for the electrochemical analysis of perylene-based materials.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode, platinum disk electrode, or indium tin oxide (ITO) coated glass.[3]
-
Counter Electrode: Platinum wire.[3]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire.[3]
-
Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4), in a suitable solvent (e.g., dichloromethane, acetonitrile, or a 1:1 v/v water:ethanol mixture).[2][4][5]
-
Analyte: The perylene-based material of interest, typically at a concentration of 1.0 mM.[6]
-
Internal Standard: Ferrocene is commonly used as an internal standard for potential referencing.[2]
-
Deoxygenation Gas: High-purity nitrogen or argon.[6]
2. Electrode Preparation:
-
The working electrode surface must be meticulously cleaned before each experiment to ensure reproducibility.[6]
-
This is typically achieved by polishing the electrode with alumina powder (e.g., 0.3 µm particle size) on a polishing pad, followed by rinsing with distilled water and the solvent used for the electrolyte solution.[6]
3. Electrochemical Cell Setup:
-
A standard three-electrode cell configuration is employed, consisting of the working, counter, and reference electrodes immersed in the electrolyte solution containing the analyte.[1][3]
4. Deoxygenation:
-
Dissolved oxygen can interfere with electrochemical measurements, particularly at negative potentials.[6]
-
Therefore, the electrolyte solution must be deoxygenated by bubbling a high-purity inert gas (nitrogen or argon) through it for a sufficient period (e.g., 10-15 minutes) before the measurement.[6]
-
A gentle stream of the inert gas should be maintained over the solution's surface throughout the experiment to prevent reoxygenation.[6]
5. Data Acquisition:
-
Cyclic voltammograms are recorded using a potentiostat/galvanostat.[1][5]
-
The potential is swept from a starting potential to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50-200 mV/s).[2][7]
-
Multiple cycles are typically run to ensure the stability of the electrochemical response.
6. Data Analysis:
-
The oxidation (E_pa) and reduction (E_pc) peak potentials are determined from the cyclic voltammogram.
-
The half-wave potential (E_1/2) is calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and reduction (E_red^onset) potentials, respectively, using empirical formulas. For instance, the LUMO level can be calculated relative to the vacuum level using the equation: E_LUMO = -e(E_red^onset + E_ref), where E_ref is the potential of the reference electrode relative to the vacuum level (for Fc/Fc+, this is often taken as 4.8 V). The HOMO level can then be determined from the LUMO level and the optical bandgap (E_g^opt) obtained from UV-Vis absorption spectroscopy (HOMO = LUMO - E_g^opt).[3]
Experimental Workflow
The following diagram illustrates the logical flow of a typical cyclic voltammetry experiment for the analysis of perylene-based materials.
Caption: A flowchart of the cyclic voltammetry experimental workflow.
This guide provides a foundational understanding of the cyclic voltammetry analysis of perylene-based materials. By following standardized experimental protocols and carefully analyzing the resulting data, researchers can effectively characterize the electrochemical properties of these materials and assess their potential for various applications.
References
A Comparative Analysis of 3-Bromoperylene: Bridging Experimental Data with Theoretical Expectations
A detailed comparison of the experimental and theoretical properties of 3-bromoperylene remains a developing area of research, with specific experimental data for this particular isomer being scarce in publicly available literature. However, by examining the well-documented properties of the parent molecule, perylene, and understanding the theoretical implications of introducing a bromine substituent, we can construct a predictive comparison to guide researchers and drug development professionals.
This guide provides a summary of the known experimental and theoretical properties of perylene and extrapolates the expected properties of this compound. This comparative approach allows for an informed estimation of the photophysical and electrochemical behavior of this compound, which is crucial for its potential applications in organic electronics, fluorescence imaging, and as a building block in medicinal chemistry.
Overview of Perylene Properties
Perylene (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon that has been extensively studied for its strong fluorescence and excellent photostability. It serves as a fundamental building block for a wide range of functional dyes and pigments.
Experimental Data for Perylene
The photophysical and electrochemical properties of unsubstituted perylene are well-established. These values provide a baseline for understanding the effects of functionalization.
| Property | Experimental Value (Perylene) |
| Absorption Maximum (λ_abs) | ~434 nm (in cyclohexane) |
| Emission Maximum (λ_em) | ~440, 470 nm (vibrational bands in cyclohexane) |
| Fluorescence Quantum Yield (Φ_F) | ~0.94 (in ethanol) |
| Fluorescence Lifetime (τ_F) | ~5.0 ns (in cyclohexane) |
| Oxidation Potential (E_ox) | +0.86 V (vs. SCE) |
| Reduction Potential (E_red) | -1.67 V (vs. SCE) |
Theoretical Data for Perylene
Computational studies, typically employing Density Functional Theory (DFT), have provided valuable insights into the electronic structure of perylene.
| Property | Theoretical Value (Perylene) |
| HOMO Energy | -5.3 to -5.5 eV |
| LUMO Energy | -2.1 to -2.3 eV |
| HOMO-LUMO Gap | ~3.2 eV |
The Influence of Bromination: Expected Properties of this compound
The introduction of a bromine atom at the 3-position of the perylene core is expected to modulate its electronic and photophysical properties through inductive and resonance effects, as well as the heavy-atom effect.
Expected Photophysical Properties
-
Red Shift in Spectra: The bromo substituent is an electron-withdrawing group via induction but can also act as a weak π-donor through resonance. This is likely to cause a slight bathochromic (red) shift in both the absorption and emission spectra compared to perylene.
-
Reduced Quantum Yield and Lifetime: The presence of the heavy bromine atom will enhance spin-orbit coupling. This facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), leading to a decrease in the fluorescence quantum yield (Φ_F) and a shorter fluorescence lifetime (τ_F).
-
Increased Phosphorescence: The enhanced intersystem crossing is expected to increase the phosphorescence quantum yield, although this emission is often not readily observed at room temperature.
Expected Electrochemical and Electronic Properties
-
Anodic Shift in Oxidation Potential: The electron-withdrawing nature of the bromine atom will make it more difficult to remove an electron from the π-system. Consequently, the oxidation potential of this compound is expected to be anodically shifted (more positive) compared to perylene.
-
Cathodic Shift in Reduction Potential: Conversely, the electron-withdrawing effect should stabilize the LUMO, making the molecule easier to reduce. This would result in a cathodic shift (less negative) of the reduction potential.
-
Lowered HOMO and LUMO Energies: DFT calculations would likely show that the bromine substituent lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is expected to be slightly smaller than that of perylene, consistent with the anticipated red-shift in the absorption spectrum.
Experimental Protocols
The following are standard experimental methodologies that would be employed to determine the properties of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of perylene.
Caption: Synthetic workflow for this compound.
Protocol: Perylene is dissolved in an inert solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is stirred for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to yield pure this compound. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Measurements
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., cyclohexane, dichloromethane) at room temperature using a 1 cm path length quartz cuvette.
Fluorescence Spectroscopy: Emission and excitation spectra are measured on a spectrofluorometer. For quantum yield determination, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement: Fluorescence lifetimes are determined using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser diode, and the fluorescence decay is measured. The decay curve is then fitted to a multi-exponential function to obtain the lifetime.
Electrochemical Measurements
Cyclic Voltammetry (CV): CV is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). The measurements are carried out in a degassed solution of the sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The potential is swept between the desired limits, and the resulting current is recorded.
Theoretical Calculations
Density Functional Theory (DFT): The ground-state geometry of this compound is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The HOMO and LUMO energies and their spatial distributions are then calculated. Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption maxima.
Caption: Integrated experimental and theoretical workflow.
Conclusion
While direct experimental data for this compound is limited, a comparative analysis based on the well-understood properties of perylene and the predictable effects of bromination provides a strong foundation for anticipating its behavior. The introduction of a bromine atom is expected to induce a red-shift in its optical spectra, quench its fluorescence to some extent, and make it easier to reduce and harder to oxidize. These predicted properties make this compound an interesting candidate for further investigation in materials science and medicinal chemistry. Future experimental and computational studies are essential to validate these predictions and fully unlock the potential of this molecule.
A Comparative Guide to the Purity Analysis of 3-Bromoperylene
This guide provides an objective comparison of the primary analytical techniques used to assess the purity of 3-Bromoperylene. We present detailed experimental protocols, comparative data, and decision-making workflows to assist researchers, scientists, and quality control professionals in selecting the most suitable methods for their specific requirements.
Comparison of Key Analytical Techniques
The selection of an analytical method is contingent on the specific information required, such as the need for absolute quantification, the identification of unknown impurities, or routine quality control. The following table summarizes the most effective techniques for analyzing the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Detection Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation and quantification of non-volatile and thermally labile compounds. | Highly versatile, widely accessible, and effective for a broad range of impurities.[1] | Can consume significant volumes of solvent; detector response can vary between compounds. | >99% for primary analyte; impurities detectable down to ~0.01%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification using mass spectrometry. | High-resolution separation of volatile components and definitive identification of impurities based on their mass spectra.[2][3] | Excellent sensitivity and specificity for identifying unknown volatile impurities.[4] | Requires the analyte to be volatile and thermally stable; this compound's high boiling point can be challenging.[4] | >99% for primary analyte; impurities detectable down to <0.01% (ppm levels). |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The signal area is directly proportional to the number of nuclei. | Provides unambiguous structural confirmation and absolute purity determination without needing a specific reference standard for the impurity.[5][6] | Non-destructive, highly accurate, and provides structural information simultaneously.[6][7] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis in complex mixtures.[8] | >99% for primary analyte; impurities detectable down to ~0.1%. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (e.g., CO₂, H₂O), which are then quantified. | Determines the mass fractions of carbon, hydrogen, and other elements to confirm the empirical formula and infer purity.[9][10] | Provides fundamental confirmation of the elemental composition. | Does not detect impurities with a similar elemental composition (e.g., isomers).[6] The accepted deviation is typically within ±0.4%.[11] | Primarily confirms elemental composition rather than detecting trace impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are standardized protocols for analyzing this compound using the aforementioned techniques.
Protocol 1: Purity Assessment by HPLC-UV
This protocol is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation : HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[1]
-
Chromatographic Conditions :
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[12]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analysis : Inject the prepared sample. The purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by GC-MS
This protocol is suitable for identifying volatile and semi-volatile impurities in the this compound starting material.
-
Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with a capillary column suitable for polycyclic aromatic hydrocarbons (PAHs) (e.g., DB-5MS or Rtx-35, 30 m x 0.32 mm, 0.25 µm film thickness).[13]
-
GC-MS Conditions :
-
Injector Temperature : 300°C.[13]
-
Carrier Gas : Helium at a constant linear velocity (e.g., 43.7 cm/sec).[13]
-
Oven Temperature Program : Start at 90°C (hold for 2 min), then ramp at 5°C/min to 320°C (hold for 12 min).[13]
-
MS Interface Temperature : 300°C.[13]
-
MS Mode : Scan mode, with a mass range of m/z 45-450.[13]
-
-
Sample Preparation : Prepare a solution of the sample in a suitable solvent like dichloromethane or toluene at a concentration of approximately 1 mg/mL.
-
Analysis : Analyze the resulting total ion chromatogram (TIC). The main peak corresponds to this compound. Impurity peaks can be identified by comparing their mass spectra to a reference library (e.g., NIST). Purity is often reported as the relative peak area of the main component.
Protocol 3: Absolute Purity Determination by qNMR
This protocol provides a highly accurate, non-destructive method for determining absolute purity.
-
Instrumentation : NMR spectrometer (400 MHz or higher) and high-precision NMR tubes.
-
Sample Preparation :
-
Accurately weigh ~10-15 mg of this compound into a vial.
-
Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same vial. The standard should have peaks that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition : Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Analysis :
-
Process the spectrum with appropriate phase and baseline corrections.
-
Integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Protocol 4: Elemental Composition Confirmation by EA
This method verifies if the elemental makeup of the sample matches the theoretical formula of this compound (C₂₀H₁₁Br).
-
Instrumentation : CHN(S) elemental analyzer.
-
Sample Preparation : Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis : The sample undergoes combustion in a high-temperature furnace. The resulting gases are separated and quantified by a detector. The instrument software calculates the percentage of Carbon and Hydrogen.
-
Interpretation : Compare the experimental %C and %H values to the theoretical values for this compound (C₂₀H₁₁Br, MW: 331.21 g/mol ).
-
Theoretical %C : (12.011 * 20 / 331.21) * 100 = 72.54%
-
Theoretical %H : (1.008 * 11 / 331.21) * 100 = 3.35% A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.[11]
-
Data Presentation and Comparative Analysis
Summarizing quantitative data in a structured format is essential for direct comparison. The table below presents hypothetical purity analysis results for two different batches of this compound.
| Analytical Method | Parameter Measured | Supplier A Result | Supplier B Result | Acceptance Criteria |
| HPLC | Purity by Area % | 98.7% | 94.2% | ≥ 95.0% |
| GC-MS | Purity by Area % | 98.5% | 93.8% | ≥ 95.0% |
| Known Impurity 1 | 0.8% | 3.1% | ≤ 1.0% | |
| Unknown Impurity 2 | Not Detected | 1.5% | Not Detected | |
| qNMR | Absolute Purity (wt%) | 98.9% | 94.5% | ≥ 95.0% |
| Elemental Analysis | % Carbon | 72.45% | 72.10% | 72.54% ± 0.4% |
| % Hydrogen | 3.31% | 3.25% | 3.35% ± 0.4% |
Interpretation : Based on this data, the material from Supplier A meets the acceptance criteria for high-purity applications, demonstrating >98% purity across all methods with minimal impurities. The material from Supplier B, with a purity of ~94%, may be suitable for less sensitive applications but contains significant impurities that could interfere with subsequent reactions or material performance.
Workflow and Decision Diagrams
Visualizing workflows and logical relationships can simplify complex analytical processes. The following diagrams, generated using Graphviz, illustrate the general process for purity analysis and a decision tree for method selection.
Caption: General experimental workflow for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 4. agilent.com [agilent.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 3-Bromo-o-xylene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. shimadzu.com [shimadzu.com]
Safety Operating Guide
Proper Disposal of 3-Bromoperylene: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Bromoperylene, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to laboratory safety and environmental responsibility. As a brominated polycyclic aromatic hydrocarbon, this compound requires specific handling and disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Immediate Safety and Spill Response
In the event of a spill or accidental release of this compound, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following minimum PPE should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor/particulate filter is required.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated.
-
Containment: For small spills, carefully cover the material with an inert absorbent material such as sand, vermiculite, or a commercial absorbent. Avoid raising dust.
-
Collection: Gently sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, toluene), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Disposal Plan: Step-by-Step Guidance
The required method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory chemical treatment is not recommended due to the potential for hazardous reactions and the production of other regulated waste products.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting solid waste. The container must be kept closed except when adding waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
4. Request for Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with all necessary information about the waste stream, including the chemical name and quantity.
5. Documentation:
-
Complete all required waste disposal forms and maintain a record of the disposal activities as required by your institution and local regulations.
Data Presentation
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 23683-68-3 |
| Molecular Formula | C₂₀H₁₁Br |
| Molecular Weight | 331.21 g/mol |
| Physical State | Solid |
| Appearance | Yellow to orange crystalline powder |
| Primary Hazards | Irritant, Potential environmental toxicant |
| Incompatible Materials | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safe Handling and Disposal of 3-Bromoperylene: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and logistical procedures for the handling and disposal of 3-Bromoperylene (CAS No. 23683-68-3). The following step-by-step guidance is designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for safe laboratory operations.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate precautionary measures are outlined in the GHS precautionary statements. A summary of these critical precautions is provided in the table below.
| GHS P-Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE) Protocol
Due to the hazardous nature of this compound, a stringent PPE protocol is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving is required. Use a chemical-resistant outer glove over a disposable inner glove. Outer Glove: Viton® or Silver Shield®/4H® gloves are recommended for handling aromatic hydrocarbons. Inner Glove: Nitrile gloves (minimum 5-mil thickness). Important: Nitrile and neoprene have poor resistance to aromatic hydrocarbons; therefore, they are not suitable for primary protection but can be used as an inner layer.[1][2][3][4][5][6][7][8][9] Immediately change gloves if they become contaminated. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5] For operations with a risk of splashing or dust generation, chemical splash goggles and a face shield must be worn.[5] |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[10][11][12][13] |
| Body Protection | A flame-resistant lab coat must be worn at all times.[5] Ensure the lab coat is fully buttoned. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant footwear is mandatory. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling procedures.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. primodentalproducts.com [primodentalproducts.com]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. mastersupplyonline.com [mastersupplyonline.com]
- 12. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 13. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
